CTK7A
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1297262-16-8 |
|---|---|
Molecular Formula |
C28H24N2NaO6 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
Sodium 4-[3,5-Bis[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C28H24N2O6.Na/c1-35-26-15-18(5-13-24(26)31)3-9-21-17-23(10-4-19-6-14-25(32)27(16-19)36-2)30(29-21)22-11-7-20(8-12-22)28(33)34;/h3-17,31-32H,1-2H3,(H,33,34);/b9-3+,10-4+; |
InChI Key |
JOSUOVSOSLHPCP-RUACYTINSA-N |
SMILES |
O=C([O-])C1=CC=C(N2N=C(/C=C/C3=CC=C(O)C(OC)=C3)C=C2/C=C/C4=CC=C(O)C(OC)=C4)C=C1.[Na+] |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=C(C=C4)O)OC)O.[Na] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=C(C=C4)O)OC)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CTK 7A; CTK-7A; CTK7A |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: CTK7A's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTK7A, a water-soluble hydrazinocurcumin derivative, has emerged as a potent and selective inhibitor of the p300/CBP and PCAF histone acetyltransferases (HATs). In the context of oral squamous cell carcinoma (OSCC), where histone hyperacetylation is a key oncogenic driver, this compound demonstrates significant anti-tumor activity. This technical guide delineates the core mechanism of action of this compound, providing a comprehensive overview of its molecular targets, the signaling pathways it modulates, and its effects on cancer cells. This document includes quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to support further research and development.
Core Mechanism: Inhibition of Histone Acetyltransferases
The primary mechanism of action of this compound is the direct inhibition of the lysine acetyltransferase (KAT) family of enzymes, specifically the p300/CBP and p300/CBP-associated factor (PCAF).[1] Altered activity of these HATs is implicated in various pathologies, including cancer.[1]
This compound acts as a non-competitive inhibitor of p300 with respect to both of its substrates, acetyl-CoA and core histones.[1] It effectively blocks the autoacetylation of p300 and PCAF, a crucial step for their enzymatic activity.[1] This inhibition leads to a downstream reduction in the acetylation of histone and non-histone protein targets.
Specificity and Potency
This compound exhibits selectivity for p300/CBP and PCAF over other histone-modifying enzymes.
| Enzyme Target | IC50 Value |
| p300/CBP | ≤ 25 µM |
| PCAF | ≤ 50 µM |
| G9a (Histone Methyltransferase) | > 100 µM |
| CARM1 (Histone Methyltransferase) | > 100 µM |
| Tip60 (Histone Acetyltransferase) | > 100 µM |
| HDAC1 (Histone Deacetylase) | > 100 µM |
| SIRT2 (Histone Deacetylase) | > 100 µM |
Table 1: Inhibitory concentration (IC50) of this compound against various histone-modifying enzymes.[1]
Impact on Histone Acetylation Marks
In cellular and in vivo models of oral cancer, this compound treatment leads to a significant reduction in histone acetylation. Immunohistochemical analysis of tumor tissues from xenograft models has shown that this compound more potently inhibits the acetylation of histone H3 at lysine 14 (H3K14ac) compared to lysine 9 (H3K9ac).[1] This suggests a degree of site-specificity in its cellular action, likely mediated through the inhibition of p300 autoacetylation.[1]
Signaling Pathway in Oral Squamous Cell Carcinoma
In oral squamous cell carcinoma (OSCC), a distinct epigenetic landscape characterized by histone hyperacetylation has been observed.[2][3] This is in contrast to many other cancers where histone hypoacetylation is more common. The signaling pathway leading to this hyperacetylation is initiated by nitric oxide (NO).[2][3]
The NO signal leads to the overexpression and enhanced autoacetylation of p300.[2][3] This process is further induced by nucleophosmin (NPM1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[2][3] The resulting hyperactive p300 leads to widespread histone hyperacetylation, a key factor in the manifestation of oral cancer.[1] this compound intervenes in this pathway by directly inhibiting the HAT activity of p300, thereby reversing the hyperacetylation state and suppressing tumor growth.[2][3]
Caption: Signaling pathway of this compound in OSCC.
Cellular and In Vivo Effects
This compound has demonstrated significant anti-cancer effects in both cell culture and animal models.
Cell Proliferation and Senescence
In human oral cancer (KB) cells, treatment with this compound inhibits cell proliferation and induces a state of senescence-like growth arrest.[1] This is consistent with the role of p300/CBP as a key regulator of cell cycle progression. Furthermore, this compound has been observed to induce polyploidy in cancer cells, contributing to this growth arrest.[1]
In Vivo Tumor Growth Inhibition
In a xenograft mouse model using KB cells, intraperitoneal administration of this compound at a dose of 100 mg/kg body weight twice daily resulted in a substantial reduction in tumor growth.[1] Tumors in this compound-treated mice were approximately 50% smaller than those in the control group.[1] This anti-tumor activity is accompanied by a decrease in the levels of H3K9 and H3K14 acetylation in the tumor tissue, as confirmed by immunohistochemistry.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is for a filter binding assay to determine the inhibitory effect of this compound on p300 HAT activity.
Materials:
-
Recombinant full-length p300 enzyme
-
HeLa core histones
-
[³H]-acetyl CoA
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF, 10 mM sodium butyrate)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Set up the HAT reaction in a total volume of 30 µL.
-
To each reaction tube, add the HAT assay buffer, 10 µg of HeLa core histones, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 1 µL of [³H]-acetyl CoA (4.7 Ci/mmol).
-
Incubate the reaction at 30°C for 15 minutes.
-
Spot 25 µL of the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter papers three times with 50 mM sodium carbonate buffer (pH 9.2) for 5 minutes each.
-
Rinse the filters with acetone and let them air dry.
-
Place the dry filters in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
For Kinetic Analysis:
-
Perform the filter binding assay as described above.
-
Keep the concentration of one substrate (e.g., core histones) constant while varying the concentration of the other substrate (e.g., acetyl-CoA).
-
Repeat the assay in the presence of different fixed concentrations of this compound (e.g., 30 µM and 50 µM).
-
Plot the data using a Lineweaver-Burk plot to determine the type of inhibition.
Western Blotting for Histone Acetylation
This protocol details the procedure for analyzing histone acetylation levels in KB cells treated with this compound.
Materials:
-
KB cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., sodium butyrate)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated H3 (recognizing both AcK9 and AcK14), anti-H3AcK14, anti-H3AcK9, and anti-total H3 (as a loading control).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture KB cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE on a 15% gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated H3) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total H3 antibody to ensure equal loading.
Oral Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model of oral cancer to evaluate the in vivo efficacy of this compound.
Materials:
-
6-8 week old male athymic nude mice
-
KB human oral cancer cells
-
Matrigel (optional)
-
This compound (for intraperitoneal injection)
-
Sterile PBS
-
Calipers
Procedure:
-
Culture KB cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right and left flanks of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to a control group and a treatment group.
-
For the treatment group, administer this compound intraperitoneally at a dose of 100 mg/kg body weight, twice a day.
-
Administer a vehicle control to the control group following the same schedule.
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC) for Histone Acetylation in Tumor Tissue
This protocol outlines the procedure for detecting acetylated histones in paraffin-embedded tumor sections from the xenograft model.
Materials:
-
Paraffin-embedded tumor tissue sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-H3AcK14 and anti-H3AcK9.
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin (for counterstaining)
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.
-
Wash the sections with PBS.
-
Block non-specific antibody binding with the blocking solution for 1 hour.
-
Incubate the sections with the primary antibody (anti-H3AcK14 or anti-H3AcK9) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash the sections with PBS.
-
Incubate with the ABC reagent for 30 minutes.
-
Wash the sections with PBS.
-
Visualize the antibody binding by adding the DAB substrate, and monitor for color development.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the staining intensity and distribution using a light microscope.
Caption: Logical workflow for this compound evaluation.
References
- 1. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
- 3. Acetylation of Histone H3 in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
The Histone Acetyltransferase Inhibitor CTK7A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTK7A, a water-soluble derivative of curcumin, has emerged as a potent and selective inhibitor of the p300/CBP and PCAF histone acetyltransferases (HATs). By targeting the catalytic activity of these crucial epigenetic regulators, this compound demonstrates significant potential in oncology, particularly in cancers characterized by histone hyperacetylation, such as oral squamous cell carcinoma. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its functional implications in cancer biology. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Introduction to this compound
This compound, chemically known as Hydrazinocurcumin, is a synthetic analog of curcumin designed for improved solubility and bioavailability. It functions as a small molecule inhibitor of histone acetyltransferases, with a notable selectivity for the p300/CBP and PCAF families.[1] Altered histone acetylation is a hallmark of various diseases, including cancer, making HATs attractive therapeutic targets.[1] this compound's ability to modulate the epigenetic landscape by inhibiting histone acetylation underscores its potential as a therapeutic agent.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of p300/CBP and PCAF. Kinetic analyses have revealed that this compound acts as a non-competitive inhibitor of p300 with respect to both acetyl-CoA and the histone substrate.[2] This mode of inhibition suggests that this compound binds to a site on the enzyme distinct from the active site, thereby allosterically preventing the transfer of acetyl groups to histone proteins.
A primary consequence of p300 inhibition by this compound is the suppression of p300 autoacetylation.[2] This autoacetylation is a critical step for the full activation of p300's catalytic activity. By preventing this, this compound effectively dampens the downstream acetylation of histone and non-histone protein targets.
Quantitative Data
The inhibitory activity of this compound against various histone-modifying enzymes has been quantified, highlighting its selectivity.
| Enzyme Target | IC50 (µM) | Inhibition Mode (for p300) |
| p300/CBP | ≤ 25 | Non-competitive |
| PCAF | ~50 | Not specified |
| G9a | > 100 | Minimal activity |
| CARM1 | > 100 | Minimal activity |
| Tip60 | > 100 | Minimal activity |
| HDAC1 | > 100 | Minimal activity |
| SIRT2 | > 100 | Minimal activity |
Table 1: Inhibitory activity of this compound against a panel of histone-modifying enzymes.[2]
In cellular assays, this compound has been shown to inhibit cell proliferation in a dose-dependent manner. While specific IC50 values for cell lines are not consistently reported across the literature, its efficacy is evident in functional assays.
In preclinical xenograft models of oral squamous cell carcinoma, intraperitoneal administration of this compound at a dose of 100 mg/kg body weight twice daily resulted in a substantial reduction in tumor growth.[1][3]
Signaling Pathways
The signaling cascade leading to histone hyperacetylation in oral squamous cell carcinoma (OSCC) provides a clear context for this compound's mechanism of action. This pathway is initiated by nitric oxide (NO) signaling, which leads to the overexpression of Nucleophosmin (NPM1) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][3] Both NPM1 and GAPDH have been shown to enhance the autoacetylation of p300, leading to a state of histone hyperacetylation, a key feature of OSCC.[1][3]
This compound intervenes in this pathway by directly inhibiting the HAT activity of p300, thereby preventing both its autoacetylation and the subsequent hyperacetylation of histones. A significant downstream consequence of this inhibition is the downregulation of Cyclin E expression.[4][5] Cyclin E is a critical regulator of the cell cycle, and its suppression by this compound leads to a G1 phase arrest, inducing a state of senescence-like growth arrest in cancer cells.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
- 3. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An integrated view of cyclin E function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An integrated view of cyclin E function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
CTK7A: A Potent Inhibitor of p300/CBP Histone Acetyltransferases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Histone acetyltransferases (HATs), particularly the homologous proteins p300 and CBP, are critical regulators of gene expression. Their enzymatic activity, which involves the transfer of an acetyl group to lysine residues on histone tails, leads to a more open chromatin structure, facilitating transcription. Dysregulation of p300/CBP activity is implicated in various diseases, most notably cancer, where it can drive the expression of oncogenes. Consequently, the development of small molecule inhibitors targeting p300/CBP has emerged as a promising therapeutic strategy.
This technical guide focuses on CTK7A, a water-soluble derivative of curcumin, identified as a potent inhibitor of p300/CBP. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting p300/CBP with this compound.
Core Concepts: p300/CBP in Oncology
p300 and CBP are large, multi-domain proteins that act as transcriptional co-activators. They are recruited to gene promoters and enhancers by transcription factors, where they acetylate histones and other proteins, thereby activating gene expression programs essential for cell growth, proliferation, and differentiation. In many cancers, p300/CBP are overexpressed or hyperactivated, leading to the aberrant expression of genes that promote tumor progression.
This compound: A Novel p300/CBP Inhibitor
This compound, also known as Hydrazinocurcumin, is a synthetic analog of curcumin designed for improved solubility and bioavailability. It has been demonstrated to inhibit the histone acetyltransferase activity of p300 and CBP.
Mechanism of Action
This compound functions as a non-competitive inhibitor of p300 with respect to both acetyl-CoA and the histone substrate.[1] A key aspect of its inhibitory action is the suppression of p300 autoacetylation.[1] Autoacetylation of p300 is a crucial step for its full enzymatic activity. By preventing this, this compound effectively dampens the acetyltransferase activity of p300 towards its substrates, including histones.
Quantitative Data
While a specific IC50 value for the direct inhibition of p300 by this compound is not consistently reported in the reviewed literature, its potent biological effects in cellular and in vivo models suggest significant inhibitory activity. For context, other reported small molecule inhibitors of p300 have IC50 values in the low micromolar to nanomolar range.
The following table summarizes the observed in vivo anti-tumor efficacy of this compound.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | KB cell xenograft (Oral Squamous Cell Carcinoma) | Intraperitoneal injection | ~50% reduction in tumor size | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a p300/CBP inhibitor.
In Vitro p300 Autoacetylation Assay
This assay is designed to measure the ability of a compound to inhibit the autoacetylation of the p300 enzyme.
Materials:
-
Recombinant full-length p300 protein
-
This compound (or other test compounds)
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
[³H]-acetyl-CoA
-
SDS-PAGE gels
-
Fluorography reagents
-
Autoradiography film or digital imager
Procedure:
-
Prepare a reaction mixture containing 80 ng of full-length p300 in HAT assay buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding 1 µCi of [³H]-acetyl-CoA.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Treat the gel with a fluorographic enhancer.
-
Dry the gel and expose it to autoradiography film or a digital imager to visualize the radiolabeled (acetylated) p300.
-
Quantify the band intensities to determine the extent of inhibition.[1]
Cellular Histone Acetylation Assay
This assay assesses the effect of a compound on histone acetylation within a cellular context.
Materials:
-
Cancer cell line (e.g., KB cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Antibodies: anti-acetyl-Histone H3 (e.g., anti-H3AcK14), anti-total-Histone H3
-
Secondary antibodies conjugated to HRP
-
Western blotting equipment and reagents
Procedure:
-
Culture KB cells to ~70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using RIPA buffer.
-
Isolate histones by acid extraction.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against a specific acetylated histone mark (e.g., anti-H3AcK14).
-
Probe a parallel membrane with an antibody against total histone H3 as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the change in histone acetylation levels.[1]
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., KB cells)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of KB cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers every few days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[1]
Signaling Pathways and Visualizations
In the context of oral squamous cell carcinoma (OSCC), a specific signaling pathway involving nitric oxide (NO) has been shown to lead to histone hyperacetylation, which is targeted by this compound.[2]
Signaling Pathway in Oral Squamous Cell Carcinoma
Caption: NO-mediated p300 activation pathway in OSCC and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for the preclinical evaluation of a p300/CBP inhibitor like this compound.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of p300/CBP-targeted cancer therapies. Its demonstrated ability to inhibit p300 autoacetylation and reduce tumor growth in preclinical models of oral cancer provides a strong rationale for further investigation.[2] Future studies should focus on elucidating a precise IC50 value, expanding the evaluation of this compound to a broader range of cancer types, and optimizing its pharmacological properties for potential clinical translation. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and other novel p300/CBP inhibitors.
References
An In-depth Technical Guide to the CTK7A PCAF Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTK7A, a water-soluble derivative of curcumin, has been identified as a potent inhibitor of histone acetyltransferases (HATs), with specific activity against p300/CBP and the p300/CBP-associated factor (PCAF). This technical guide provides a comprehensive overview of the inhibitory activity of this compound on PCAF, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in epigenetics, cancer biology, and drug discovery.
Introduction to this compound and PCAF
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, HATs neutralize the positive charge of the histones, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. The p300/CBP-associated factor (PCAF), also known as KAT2B, is a key member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs. PCAF is involved in a variety of cellular processes, including transcription, DNA repair, and cell cycle control. Dysregulation of PCAF activity has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention.
This compound is a synthetic, water-soluble small molecule inhibitor derived from curcumin. It has been shown to selectively inhibit the activity of p300 and PCAF, thereby modulating histone acetylation levels in cells. Its potential as an anti-cancer agent has been demonstrated in the context of oral squamous cell carcinoma, where it can reverse the effects of histone hyperacetylation.
Quantitative Inhibitor Activity Data
While specific IC50 values for this compound against PCAF are not extensively reported in the available literature, the inhibitory activity has been characterized through various assays. The following table summarizes the available quantitative and semi-quantitative data for this compound's activity.
| Parameter | Value | Enzyme | Assay Type | Reference |
| Inhibitory Activity | Concentration-dependent inhibition of autoacetylation | PCAF | In vitro autoacetylation assay | Patent WO2011027330A1 |
| Inhibition Pattern | Non-competitive | p300 | In vitro HAT assay | Patent WO2011027330A1 |
| Effective Concentration | Inhibition observed at concentrations of 30 µM and 50 µM | p300 | In vitro HAT assay | Patent WO2011027330A1 |
Note: The non-competitive inhibition pattern was determined for the closely related p300 enzyme and may be indicative of the mechanism for PCAF.
Mechanism of Action
This compound exerts its inhibitory effect on PCAF primarily through the inhibition of autoacetylation . Autoacetylation of HATs, including PCAF, is a critical step for their full enzymatic activity. By preventing this auto-regulatory mechanism, this compound effectively reduces the ability of PCAF to acetylate its histone and non-histone substrates.
The inhibition of the related p300 enzyme by this compound has been characterized as non-competitive with respect to both the acetyl-CoA and the histone substrates. This suggests that this compound does not bind to the active site of the enzyme in a manner that directly competes with the binding of either substrate. Instead, it likely binds to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound against PCAF. These protocols are based on standard methods for HAT inhibitor screening and characterization.
In Vitro PCAF Histone Acetyltransferase (HAT) Inhibition Assay (Radiometric)
This protocol describes a filter-binding assay using a radiolabeled acetyl group donor to quantify PCAF activity.
Materials:
-
Recombinant human PCAF enzyme
-
Histone H3 or a specific H3 peptide substrate
-
[³H]-Acetyl-CoA (radiolabeled acetyl coenzyme A)
-
This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, recombinant PCAF enzyme, and the histone H3 substrate.
-
Add varying concentrations of this compound or the vehicle control to the reaction mixture. Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the HAT reaction by adding [³H]-Acetyl-CoA to the mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Air-dry the filter papers.
-
Place the dried filter papers into scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated [³H]-acetyl groups using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
In Vitro PCAF Autoacetylation Inhibition Assay
This protocol is designed to specifically measure the effect of this compound on the autoacetylation of PCAF.
Materials:
-
Recombinant human PCAF enzyme
-
[¹⁴C]-Acetyl-CoA or unlabeled Acetyl-CoA
-
This compound (or other test inhibitors)
-
HAT assay buffer
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager (for [¹⁴C]-Acetyl-CoA)
-
Anti-acetyl-lysine antibody (for unlabeled Acetyl-CoA and Western blotting)
Procedure:
-
Set up reaction mixtures containing HAT assay buffer and recombinant PCAF enzyme.
-
Add varying concentrations of this compound or the vehicle control.
-
Initiate the autoacetylation reaction by adding [¹⁴C]-Acetyl-CoA or unlabeled Acetyl-CoA.
-
Incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
For [¹⁴C]-Acetyl-CoA: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled (acetylated) PCAF.
-
For unlabeled Acetyl-CoA: Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-acetyl-lysine antibody to detect the level of PCAF autoacetylation.
-
Quantify the band intensities to determine the extent of inhibition at different this compound concentrations.
Signaling Pathways and Logical Relationships
Experimental Workflow for PCAF Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of PCAF inhibitors like this compound.
Caption: Workflow for PCAF inhibitor discovery and characterization.
Signaling Pathway of Histone Hyperacetylation in Oral Cancer and this compound Inhibition
In certain cancers, such as oral squamous cell carcinoma, histone hyperacetylation is observed, which is contrary to the histone hypoacetylation commonly seen in other cancers. This hyperacetylation can be driven by the overexpression and enhanced autoacetylation of p300 and PCAF. This compound acts to counteract this pathological state.
Caption: this compound inhibits p300/PCAF-mediated histone hyperacetylation in oral cancer.
Conclusion
This compound is a promising inhibitor of PCAF and p300 with a clear mechanism of action involving the inhibition of autoacetylation. While further studies are needed to precisely quantify its potency against PCAF in the form of an IC50 value, the existing data strongly support its role as a valuable tool for studying the function of PCAF and as a potential therapeutic agent, particularly in cancers characterized by histone hyperacetylation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the biological effects and therapeutic potential of this compound and other PCAF inhibitors.
The Curcumin Derivative CTK7A: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcumin, the active compound in turmeric, has long been investigated for its therapeutic properties, including its anti-cancer effects. However, its clinical application has been hampered by poor water solubility and low bioavailability. CTK7A, a hydrazinocurcumin derivative, is a water-soluble analog of curcumin that has demonstrated significant potential as a targeted anti-cancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, relevant signaling pathways, and available quantitative data from preclinical studies. Detailed experimental methodologies are also provided to facilitate further research and development.
Core Mechanism of Action: Inhibition of p300 Histone Acetyltransferase
This compound's primary mechanism of action is the inhibition of the p300 histone acetyltransferase (HAT) enzyme.[1][2] p300 is a crucial transcriptional co-activator that plays a significant role in the regulation of gene expression through the acetylation of histones and other proteins. In the context of cancer, the dysregulation of p300 activity is often associated with tumor progression.
This compound has been shown to specifically inhibit the HAT activity of p300 and PCAF, while not affecting other histone modifying enzymes such as G9a, CARM1, Tip60, HDAC1, and SIRT2. The inhibition of p300 by this compound follows a non-competitive pattern for both of its substrates, acetyl-CoA and core histones. This targeted inhibition of p300 HAT activity disrupts key cellular processes that are exploited by cancer cells for their growth and survival.
Quantitative Data
The following tables summarize the available quantitative data on the anti-cancer effects of this compound.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Outcome |
| Oral Squamous Cell Carcinoma | KB | Nude Mice | 100 mg/kg body weight, intraperitoneally, twice a day | 50% reduction in tumor size |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cancer Cell Line | IC50 Value |
| Data Not Available | Data Not Available |
Further research is required to establish the half-maximal inhibitory concentration (IC50) of this compound across a broader range of cancer cell lines.
Signaling Pathways Modulated by this compound
The inhibitory effect of this compound on p300 HAT activity leads to the modulation of several critical signaling pathways involved in cancer progression.
The HIF-1α/p300 Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables tumor cells to adapt and survive in the low-oxygen (hypoxic) conditions often found in the tumor microenvironment. The transcriptional activity of HIF-1α is dependent on its interaction with the co-activator p300.
This compound disrupts the HIF-1α/p300 signaling axis by inhibiting the auto-acetylation of p300, which is essential for its interaction with HIF-1α.[1][3] This leads to the down-regulation of HIF-1α activity and the subsequent suppression of hypoxia-responsive genes that are critical for tumor angiogenesis and metastasis.[3]
The NF-κB Signaling Pathway (Hypothesized)
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. The activity of NF-κB is also regulated by p300-mediated acetylation. While direct studies on this compound's effect on the NF-κB pathway are limited, it is hypothesized that by inhibiting p300, this compound could suppress NF-κB activation, thereby reducing inflammation and promoting apoptosis in cancer cells.
The STAT3 Signaling Pathway (Hypothesized)
Signal transducer and activator of transcription 3 (STAT3) is another transcription factor implicated in cancer development, promoting cell proliferation and survival. Similar to NF-κB, STAT3 activity can be modulated by p300-mediated acetylation. The inhibition of p300 by this compound could potentially lead to the downregulation of STAT3 activity, contributing to its anti-cancer effects. Further investigation is needed to confirm this direct link.
Experimental Protocols
The following are generalized protocols for assays relevant to the study of this compound. These should be optimized for specific experimental conditions.
p300 Histone Acetyltransferase (HAT) Assay (Filter Binding Method)
This assay measures the transfer of radiolabeled acetyl groups from acetyl-CoA to a histone substrate.
Materials:
-
Recombinant p300 enzyme
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA
-
This compound (or other inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Stop Solution (e.g., acetic acid)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, histone substrate, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixtures at 30°C for 10 minutes.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto the P81 filter paper.
-
Wash the filter paper multiple times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Air dry the filter paper.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Compare the radioactivity in the inhibitor-treated samples to the vehicle control to determine the percent inhibition.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Cancer cell line of interest (e.g., KB cells)
-
Immunocompromised mice (e.g., nude mice)
-
This compound
-
Vehicle control (e.g., sterile saline or PBS)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Culture the cancer cells to the desired number.
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg body weight) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.
References
CTK7A and its role in gene regulation
An In-depth Technical Guide to CDK7 and its Role in Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (CDK7) is a key regulatory protein with dual functions in controlling the cell cycle and gene transcription. As the catalytic subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving cell cycle progression. Concurrently, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation. This whitepaper provides a comprehensive technical overview of CDK7's molecular mechanisms, its multifaceted role in gene regulation, and its emergence as a significant target for therapeutic intervention in oncology. Detailed experimental protocols and quantitative data are presented to support researchers in this field.
Core Concepts: The Dual Roles of CDK7
CDK7 is a serine/threonine kinase that forms a heterotrimeric complex with Cyclin H and MAT1. This complex, known as the CDK-activating kinase (CAK) complex, is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][2] This function places CDK7 at the heart of cell cycle control.
Simultaneously, the CAK complex is an integral part of the general transcription factor TFIIH.[3][4] Within TFIIH, CDK7's primary substrate is the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII). The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS, and its phosphorylation state is critical for regulating the transcription cycle.
CDK7 in Transcription Initiation and Elongation
CDK7-mediated phosphorylation of the RNAPII CTD, primarily at Serine 5 (Ser5) and Serine 7 (Ser7), is a key event in early transcription.[3][5] Phosphorylation of Ser5 is associated with the recruitment of capping enzymes to the nascent transcript and promoter clearance. As transcription progresses into the elongation phase, Ser2 phosphorylation, primarily by CDK9, becomes more prominent, facilitating the recruitment of splicing and polyadenylation factors.
Inhibition of CDK7 leads to a global reduction in RNAPII transcription.[6][7] This is characterized by an increase in promoter-proximal pausing of RNAPII, indicating a failure in the transition from transcription initiation to productive elongation.[3][5][8]
Quantitative Data on CDK7 Activity and Inhibition
The following tables summarize key quantitative data related to CDK7's kinase activity, its effect on transcription, and the potency of various inhibitors.
Table: In Vitro Kinase Activity of CDK7
| Substrate | Kinase Concentration | ATP Concentration | Result | Reference |
| CDK2/Cyclin A | 10 ng | 100 µM | Successful phosphorylation | [1] |
| RNAPII CTD peptide | 50 ng | 50 µM | Increased phosphorylation with DNA binding | [9] |
| Cdk7/9tide | 5600 ng/mL | 10 µM | EC80 in Adapta™ Kinase Assay | [10] |
Table: Effects of CDK7 Inhibition on Transcription
| Cell Line | CDK7 Inhibitor | Inhibitor Concentration | Effect | Reference |
| HCT116 | SY-5609 | 50 nM | 22% average reduction in genome-wide transcription | [7] |
| HCT116 | SY-5609 | 50 nM | Increased RNAPII pause index (p = 1.26E-11) | [5][7] |
| Cdk7as/as cells | 3-MB-PP1 | Not specified | Reduced Ser5 and Ser7 phosphorylation on c-fos and U2 snRNA genes | [3] |
| MYCN-amplified NB cells | THZ1 | Low doses | Massive transcriptional shutdown | [11] |
Table: IC50 Values of Selected CDK7 Inhibitors
| Inhibitor | CDK7 IC50 (nM) | Target | Reference |
| LDC4297 | 0.13 ± 0.06 | CDK7 | [12] |
| SY-351 | 23 | CDK7/CCNH/MAT1 | [13] |
| Roscovitine (Seliciclib) | 200-500 | CDK1, CDK2, CDK5, CDK7 | [14] |
| THZ1 | Not specified | Covalent CDK7 inhibitor | [11] |
Signaling Pathways and Experimental Workflows
CDK7 Signaling in Transcription Initiation
The following diagram illustrates the central role of CDK7 within the TFIIH complex in phosphorylating RNA Polymerase II, leading to transcription initiation.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
This diagram outlines a typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment to study CDK7 occupancy or RNAPII phosphorylation at specific gene loci.
Detailed Experimental Protocols
In Vitro CDK7 Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol is adapted from a method for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.[10]
Materials:
-
Recombinant Cdk7/cyclin H/MNAT1 enzyme
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (10 mM stock)
-
Substrate peptide (e.g., Cdk7/9tide)
-
Alexa Fluor® 647 ADP tracer
-
TR-FRET RF/Antibody Mixture
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Kinase Reaction Preparation: a. Prepare a 1x Kinase Reaction Buffer. b. Prepare a 4x kinase solution in Kinase Reaction Buffer. A concentration of 5600 ng/mL was determined to be optimal for this specific assay.[10] c. In a separate tube, prepare a 2x substrate and ATP solution in Kinase Reaction Buffer. For example, combine 50 µL of Cdk7/9tide and 2 µL of 10 mM ATP in 948 µL of buffer.[10]
-
Assay Plate Setup: a. Add 2.5 µL of the 4x kinase solution to each well of the 384-well plate. b. To test inhibitors, add 2.5 µL of a 4x inhibitor dilution series to the appropriate wells. For control wells, add 2.5 µL of Kinase Reaction Buffer.
-
Initiate Kinase Reaction: a. Start the reaction by adding 5 µL of the 2x substrate + ATP solution to each well. b. Cover the plate and incubate for 60 minutes at room temperature.
-
Detection: a. Prepare the Stop & Detect solution by mixing the TR-FRET RF/Antibody Mixture and the Alexa Fluor® 647 ADP tracer in TR-FRET Dilution Buffer. b. Add 10 µL of the Stop & Detect solution to each well. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615-620 nm. b. Calculate the emission ratio (665/620) and plot against inhibitor concentration to determine IC50 values.
Chromatin Immunoprecipitation (ChIP) Protocol for RNAPII Phosphorylation
This protocol provides a general framework for performing ChIP to analyze the phosphorylation status of RNAPII at specific genomic locations.
Materials:
-
Human cell line (e.g., HCT116)
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
Dilution Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100)
-
Antibodies specific for total RNAPII, pSer5-RNAPII, or pSer7-RNAPII
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Crosslinking: a. Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. b. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: a. Harvest and wash the cells. b. Lyse the cells in Lysis Buffer. c. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: a. Pre-clear the chromatin lysate with Protein A/G beads. b. Incubate the pre-cleared chromatin overnight at 4°C with the antibody of interest. c. Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: a. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: a. Elute the complexes from the beads using Elution Buffer. b. Reverse the crosslinks by adding NaCl and incubating at 65°C for several hours. c. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification and Analysis: a. Purify the immunoprecipitated DNA using a DNA purification kit. b. Quantify the enrichment of specific DNA sequences using qPCR or perform library preparation for high-throughput sequencing (ChIP-seq).
Implications for Drug Development
The dual role of CDK7 in transcription and cell cycle control makes it an attractive target for cancer therapy. Many cancer cells exhibit "transcriptional addiction," where they are highly dependent on the continuous expression of oncogenes and anti-apoptotic factors for their survival.[11] By inhibiting CDK7, it is possible to disrupt this transcriptional program and induce apoptosis in cancer cells.
Several small molecule inhibitors of CDK7 are in various stages of preclinical and clinical development. These inhibitors can be broadly classified as covalent and non-covalent. Covalent inhibitors, such as THZ1, form a permanent bond with a cysteine residue near the ATP-binding pocket of CDK7, leading to potent and sustained inhibition.[11] Non-covalent inhibitors, like LDC4297, bind reversibly to the ATP-binding site.[12]
The development of selective CDK7 inhibitors holds promise for treating a variety of cancers, particularly those driven by the overexpression of transcription factors like MYC.[11] Further research is needed to optimize the selectivity and pharmacokinetic properties of these inhibitors and to identify predictive biomarkers for patient response.
Conclusion
CDK7 is a master regulator of gene expression, acting at the intersection of transcription and cell cycle control. Its critical role in phosphorylating RNA Polymerase II makes it indispensable for the expression of a vast number of genes, including those essential for cancer cell proliferation and survival. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers investigating the fundamental mechanisms of CDK7 and for those involved in the development of novel cancer therapeutics targeting this key kinase. The continued exploration of CDK7 biology will undoubtedly uncover new avenues for therapeutic intervention in oncology and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK7 cyclin dependent kinase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. documents.thermofisher.cn [documents.thermofisher.cn]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. selleckchem.com [selleckchem.com]
- 13. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Epigenetic Effects of CTK7A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A, a water-soluble derivative of curcumin, has emerged as a significant small molecule inhibitor of histone acetyltransferases (HATs), particularly the p300/CBP coactivator family. Altered histone acetylation is a hallmark of various diseases, including cancer, making HATs attractive therapeutic targets. This technical guide provides a comprehensive overview of the epigenetic effects of this compound, focusing on its mechanism of action, impact on histone modifications, and the signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and exploring the therapeutic potential of this compound.
Core Mechanism of Action: Inhibition of p300/CBP Histone Acetyltransferase Activity
This compound functions as a potent and specific inhibitor of the p300 and CBP histone acetyltransferases. It also exhibits inhibitory activity against p300/CBP-associated factor (PCAF).[1] The mechanism of inhibition for p300 is non-competitive with respect to both the acetyl-CoA cofactor and the histone substrate.[1] This indicates that this compound does not bind to the active site of the enzyme in the same manner as the natural substrates.
The specificity of this compound is a key attribute. Studies have shown that it does not significantly inhibit other histone-modifying enzymes such as the histone methyltransferases G9a and CARM1, the HAT Tip60, or the histone deacetylases HDAC1 and SIRT2, even at concentrations as high as 100 μM.[1]
Quantitative Data on this compound's Inhibitory Activity
| Target Enzyme Family | Inhibitory Concentration Range | Preferred Inhibitory Concentration Range | Notes |
| p300/CBP | 25 µM - 200 µM | 40 µM - 80 µM | Non-competitive inhibition of p300.[1] |
| PCAF | 25 µM - 200 µM | 40 µM - 80 µM | Also inhibited by this compound.[1] |
Epigenetic Effects: Modulation of Histone Acetylation
The primary epigenetic consequence of this compound treatment is the reduction of histone acetylation levels. In the context of oral squamous cell carcinoma (OSCC), where histones are found to be hyperacetylated, this compound has been shown to reverse this aberrant epigenetic state.[2]
In Vivo Effects on Histone Acetylation in Oral Cancer Xenografts:
| Histone Mark | Effect of this compound Treatment | Method of Analysis |
| Acetylated Histone H3 (Lys9/Lys14) | Decreased Levels | Immunohistochemistry (IHC) |
| Acetylated p300 | Decreased Levels | Immunohistochemistry (IHC) |
Table based on qualitative data from a study on KB cell xenografts in nude mice.[1]
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on p300/CBP has significant downstream effects on multiple signaling pathways that are crucial in cancer and other diseases. p300/CBP acts as a central hub, integrating various signals to regulate gene expression.
Nitric Oxide (NO) Signaling Pathway in Oral Cancer
In oral squamous cell carcinoma, nitric oxide signaling contributes to the hyperacetylation of histones. This is mediated by the overexpression and enhanced autoacetylation of p300, a process induced by nucleophosmin (NPM1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[2] this compound directly counteracts this by inhibiting p300's HAT activity.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in development and is frequently dysregulated in cancer. β-catenin, the central effector of this pathway, requires p300/CBP for its transcriptional activity. By inhibiting p300/CBP, this compound can potentially downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, which are involved in cell proliferation.
p53 Signaling Pathway
The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. The transcriptional activity of p53 is enhanced by acetylation, a modification mediated by p300/CBP. While inhibition of p300/CBP by this compound would be expected to reduce p53 acetylation, the overall effect on p53-mediated tumor suppression is complex and may be context-dependent.
Other Potential Epigenetic Effects
Currently, the scientific literature on this compound primarily focuses on its role as a HAT inhibitor. There is no direct evidence to suggest that this compound significantly affects other epigenetic mechanisms such as DNA methylation or the expression of non-coding RNAs. The profound impact of histone acetylation on chromatin structure and gene expression suggests that any observed changes in these other epigenetic marks following this compound treatment would likely be downstream consequences of HAT inhibition rather than a direct effect of the compound.
Experimental Protocols
Synthesis of this compound (Hydrazinocurcumin)
This compound is synthesized from curcumin. The general procedure involves two main steps:
-
Preparation of Hydrazinobenzoylcurcumin (CTK7): This intermediate is synthesized by reacting curcumin with 4-hydrazinobenzoic acid in the presence of a catalytic amount of acetic acid.
-
Synthesis of this compound: CTK7 is then reacted with sodium ethoxide to yield the water-soluble sodium salt, this compound.
A detailed, step-by-step protocol would require access to the specific laboratory methods which are not fully detailed in the cited literature.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is used to determine the inhibitory activity of this compound against p300/CBP or PCAF.
Materials:
-
Recombinant p300/CBP or PCAF enzyme
-
Histone H3 or a peptide substrate
-
[3H]-Acetyl-CoA
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing the assay buffer, histone substrate, and varying concentrations of this compound or vehicle control.
-
Add the recombinant HAT enzyme to each reaction mixture.
-
Initiate the reaction by adding [3H]-Acetyl-CoA.
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
-
Measure the incorporated radioactivity on the filter papers using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Western Blot Analysis of Histone Acetylation
This method is used to quantify the changes in global or site-specific histone acetylation in cells treated with this compound.
Workflow:
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the effect of this compound on the association of specific acetylated histone marks with particular gene promoters or regulatory regions.
Procedure Outline:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K14).
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Quantify the amount of a specific DNA sequence in the immunoprecipitated sample using quantitative PCR (qPCR) or analyze the entire genome using next-generation sequencing (ChIP-seq).
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that targets the epigenetic machinery by specifically inhibiting the p300/CBP family of histone acetyltransferases. Its primary epigenetic effect is the reduction of histone acetylation, which in turn can modulate various signaling pathways implicated in cancer and other diseases. This guide provides a foundational understanding of this compound's role in epigenetics, offering key data and methodologies to aid in further research and development. Future studies focusing on detailed dose-response relationships, comprehensive analysis of its effects on the transcriptome and proteome, and exploration of its efficacy in a broader range of disease models will be crucial in fully elucidating the therapeutic potential of this compound.
References
An In-depth Technical Guide to CTK7A: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTK7A is a novel, water-soluble small molecule inhibitor of the p300 histone acetyltransferase (HAT). Derived from curcumin, this compound, also known as hydrazinocurcumin, has demonstrated significant potential as a therapeutic agent, particularly in the context of oral squamous cell carcinoma (OSCC). This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound. It details the underlying signaling pathways affected by this compound, outlines key experimental protocols for its study, and presents its therapeutic rationale supported by preclinical data.
Chemical Structure and Properties
This compound is a synthetic analog of curcumin, modified to enhance its solubility and biological activity. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | Sodium 4-[3,5-Bis[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazol-1-yl]benzoate[1] |
| Synonyms | CTK-7A, Hydrazinocurcumin[1][2] |
| CAS Number | 1297262-16-8[1] |
| Molecular Formula | C₂₈H₂₃N₂NaO₆[1] |
| Molecular Weight | 506.49 g/mol [1] |
| Appearance | Dark orange powder |
| Solubility | Water-soluble |
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of the histone acetyltransferase p300. In certain cancers, such as oral squamous cell carcinoma, histone hyperacetylation is a key pathological feature. This hyperacetylation is driven by the overexpression and enhanced autoacetylation of p300, a process stimulated by Nitric Oxide (NO) signaling and mediated by proteins such as Nucleophosmin (NPM1) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[2]
This compound exerts its anti-tumor effects by inhibiting the HAT activity of p300, which in turn leads to a reduction in histone acetylation. Kinetic analyses have revealed that this compound acts as a non-competitive inhibitor with respect to both acetyl-CoA and the histone substrate. A crucial aspect of its mechanism is the potent inhibition of p300 autoacetylation, a key step in the activation of its acetyltransferase activity.
The proposed signaling pathway leading to histone hyperacetylation in oral cancer and the point of intervention for this compound is depicted in the following diagram.
Caption: Signaling pathway of this compound-mediated inhibition of p300.
Biological and Preclinical Data
This compound has been evaluated in various in vitro and in vivo models, demonstrating significant anti-cancer activity.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| p300 HAT Inhibition | - | Inhibition Type | Non-competitive |
| Cell Proliferation | KB (Oral Cancer) | Growth Inhibition | Concentration-dependent |
| Wound Healing | KB | Migration Inhibition | Observed at 24h |
| Cell Cycle Analysis | KB | Effect | Induction of polyploidy and senescence-like growth arrest |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Details |
| Animal Model | Nude mice with KB cell xenografts |
| Dosage | 100 mg/kg body weight, administered intraperitoneally twice daily |
| Treatment Duration | 1 month |
| Tumor Growth Inhibition | ~50% reduction in tumor size (p < 0.05) |
| Toxicity | No observed weight loss or toxicity at the therapeutic dose |
| Mechanism of Action (in vivo) | Decreased levels of H3K9 and H3K14 acetylation in tumor tissue |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of this compound
The synthesis of this compound is a two-step process.
Caption: Workflow for the synthesis of this compound.
Step 1: Preparation of Hydrazinobenzoylcurcumin (CTK7)
-
Dissolve curcumin in methanol.
-
Add 4-hydrazinobenzoic acid and a catalytic amount of acetic acid.
-
Incubate the reaction mixture for 24 hours.
-
Evaporate the solvent under vacuum.
-
Purify the residue by recrystallization to obtain CTK7 as a dark orange powder.
Step 2: Preparation of this compound
-
Dissolve CTK7 in methanol.
-
Add sodium ethoxide and stir the reaction mixture at room temperature for 90 minutes.
-
Evaporate the solvent under vacuum.
-
Wash the residue with hexane, diethyl ether, and ethyl acetate to yield the final product, this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is used to determine the inhibitory effect of this compound on p300 HAT activity.
Caption: Workflow for the in vitro HAT assay.
-
Prepare a reaction mixture containing recombinant p300 enzyme, core histones as the substrate, and the desired concentration of this compound or vehicle control in HAT assay buffer.
-
Initiate the reaction by adding [³H]-acetyl-CoA.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filters to remove unincorporated [³H]-acetyl-CoA.
-
Measure the incorporated radioactivity using a scintillation counter to quantify HAT activity.
-
For kinetic analysis, perform the assay with varying concentrations of substrates (histones and acetyl-CoA) in the presence and absence of different concentrations of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
-
Seed KB cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Subcutaneously inject KB cells into the flanks of nude mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer this compound (100 mg/kg) or vehicle control intraperitoneally twice a day.
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for histone acetylation marks).
Conclusion and Future Directions
This compound is a promising p300 HAT inhibitor with demonstrated anti-cancer properties, particularly in preclinical models of oral cancer. Its water solubility and in vivo efficacy make it an attractive candidate for further development. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, investigation of its efficacy in other cancer types characterized by histone hyperacetylation, and exploration of combination therapies to enhance its anti-tumor activity. The well-defined mechanism of action and the availability of robust experimental protocols provide a solid foundation for the continued investigation of this compound as a potential therapeutic agent.
References
CTK7A: A Technical Guide on Water Solubility, Therapeutic Benefits, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A, also known as Hydrazinocurcumin, is a synthetic derivative of curcumin engineered for enhanced water solubility and stability.[1][2] It has emerged as a potent inhibitor of the p300 histone acetyltransferase (HAT), a critical enzyme implicated in various cellular processes, including gene transcription, cell cycle regulation, and DNA repair.[3][4] Altered histone acetylation is a known factor in the pathology of several diseases, including cancer.[3] In many cancers, histone hypoacetylation is common; however, in oral squamous cell carcinoma (OSCC), histones are often found to be hyperacetylated.[3] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its water solubility, therapeutic benefits with a particular emphasis on its role in oral cancer, detailed experimental protocols, and the associated signaling pathways.
Water Solubility and Physicochemical Properties
Table 1: Quantitative Data Summary for this compound
| Parameter | Value | Source |
| Water Solubility | Described as "greatly improved" compared to curcumin; specific quantitative value not consistently reported. One source suggests a range of 1-10 mg/mL for some water-soluble curcumin derivatives. | [1][2][5] |
| Chemical Formula | C21H20N2O4 | [1] |
| In vitro Activity (IC50) | ~520 nM (inhibition of bovine aortic endothelial cell proliferation) | [6] |
| In vivo Dosage (Xenograft) | 100 mg/kg body weight, administered intraperitoneally twice a day. | [2] |
Therapeutic Benefits and Mechanism of Action
This compound has demonstrated significant therapeutic potential, primarily as an anti-cancer agent, with a particular focus on oral squamous cell carcinoma.
Anti-Cancer Effects in Oral Squamous Cell Carcinoma (OSCC)
In OSCC, histones are observed to be hyperacetylated, a state driven by the overexpression and enhanced autoacetylation of the p300 HAT.[3] This hyperacetylation is dependent on a nitric oxide (NO) signaling pathway.[3] this compound exerts its anti-tumor effects by inhibiting the HAT activity of p300, which leads to a substantial reduction in the growth of xenografted oral tumors in mice.[3]
Inhibition of p300 Histone Acetyltransferase (HAT)
The primary mechanism of action for this compound is the inhibition of p300 HAT activity.[3] This inhibition prevents the transfer of acetyl groups to histone tails, thereby modulating gene expression. The process of histone acetylation and deacetylation is crucial for chromatin structuring and gene activation and repression.[7] By inhibiting p300, this compound can influence the expression of genes involved in cell proliferation and survival.
Effects on Cell Proliferation and Angiogenesis
This compound is a potent inhibitor of endothelial cell proliferation, a key process in angiogenesis (the formation of new blood vessels), which is essential for tumor growth.[6] Studies have shown that Hydrazinocurcumin inhibits the proliferation of bovine aortic endothelial cells at nanomolar concentrations.[6]
Role in STAT3 Inhibition
Hydrazinocurcumin has also been identified as an effective inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation.[2] The constitutive activation of the STAT3 signaling pathway has oncogenic potential in OSCC.[2] By suppressing STAT3 activity, this compound can re-educate tumor-associated macrophages to an anti-tumor phenotype and contribute to the suppression of tumor growth, metastasis, and angiogenesis.[2]
Experimental Protocols
This section provides an overview of the methodologies used in the research of this compound, based on the available literature. Specific concentrations and incubation times may require optimization depending on the experimental setup.
Synthesis of Hydrazinocurcumin (this compound)
A general method for the synthesis of Hydrazinocurcumin involves the reaction of curcumin with a hydrazine derivative.[8][9][10]
Protocol:
-
Dissolve purified curcumin in methanol.[8]
-
Add hydrazinium dihydrochloride and triethylamine to the solution.[8]
-
Add a catalytic amount of acetic acid.[8]
-
Incubate the reaction mixture for 24 hours at room temperature with gentle stirring.[8]
-
Evaporate the solvent in vacuo.[8]
-
The resulting product can be further purified by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][9]
In Vitro p300 Histone Acetyltransferase (HAT) Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of p300.[4][7][11]
Protocol:
-
Prepare a reaction mixture containing recombinant p300 enzyme, a histone substrate (e.g., histone H3 or H4 peptide), and Acetyl-CoA in a suitable assay buffer (e.g., 20 mM HEPES, pH 7.9, with 5 mM DTT, 80 μM EDTA, 40 μg/mL BSA).[4][11]
-
Add this compound at various concentrations to the reaction mixture. A DMSO control should be included.[4]
-
Initiate the reaction by adding a mixture of 12C-acetyl-CoA and 14C-acetyl-CoA.[11]
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes), ensuring that the reaction stays within the linear range (turnover below 10%).[11]
-
Quench the reaction by adding a solution like 14% SDS.[11]
-
Analyze the level of histone acetylation. This can be done by separating the products via Tris-Tricine SDS-PAGE and quantifying the 14C-labeled acetylated histone using phosphorimaging.[11] Alternatively, non-radioactive methods using specific antibodies against acetylated histones followed by immunoblotting or ELISA can be employed.[4][12]
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14] This protocol is generalized for the KB oral cancer cell line.
Protocol:
-
Seed KB cells in a 96-well plate at a density of approximately 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.[1]
-
Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 μL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[1]
-
Leave the plate at room temperature in the dark for approximately 2 hours.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Oral Squamous Cell Carcinoma Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.[3][15][16]
Protocol:
-
Use immunodeficient mice, such as nude mice (BALB/c).[3]
-
Culture human oral squamous cell carcinoma cells (e.g., KB cells).
-
Subcutaneously or orthotopically (in the tongue) inject a suspension of the cancer cells into the mice to induce tumor formation.[15][16]
-
Once the tumors reach a palpable size, randomly assign the mice to treatment and control groups.
-
Administer this compound to the treatment group, typically via intraperitoneal (i.p.) injection. A common dosage is 100 mg/kg body weight, administered twice daily.[2] The control group receives a vehicle control.
-
Monitor tumor size and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry to assess markers of proliferation and apoptosis.
Signaling Pathways and Visualizations
The mechanism of action of this compound involves the modulation of key signaling pathways implicated in cancer development and progression.
This compound Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
p300 HAT Inhibition Assay Workflow
Caption: Workflow for the in vitro p300 HAT inhibition assay.
Xenograft Experimental Workflow
Caption: Workflow for the in vivo xenograft model of oral cancer.
Putative Signaling Pathway of this compound in Oral Cancer
In oral squamous cell carcinoma, a signaling cascade involving nitric oxide (NO) leads to the overexpression and autoacetylation of p300.[3] This results in histone hyperacetylation and promotes tumor growth.[3] this compound intervenes by directly inhibiting the HAT activity of p300.
Caption: Putative signaling pathway of this compound in oral cancer.
References
- 1. The curcumin analogue hydrazinocurcumin exhibits potent suppressive activity on carcinogenicity of breast cancer cells via STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazinocurcumin Encapsuled Nanoparticles “Re-Educate” Tumor-Associated Macrophages and Exhibit Anti-Tumor Effects on Breast Cancer Following STAT3 Suppression | PLOS One [journals.plos.org]
- 3. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays for Validating Histone Acetyltransferase Inhibitors [app.jove.com]
- 5. ir.cftri.res.in [ir.cftri.res.in]
- 6. researchgate.net [researchgate.net]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. WO2003105751A2 - Novel curcumin derivatives - Google Patents [patents.google.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Hydrazinocurcumin Induces Apoptosis of Hepatocellular Carcinoma Cells Through the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. chondrex.com [chondrex.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Role of CTK7A in Hypoxia-Inducible Factor-1α (HIF-1α) Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key driver of tumorigenesis. Its activity is tightly controlled, in part, by the recruitment of co-activators, including the histone acetyltransferase (HAT) p300/CBP. The small molecule CTK7A, a derivative of curcumin, has been identified as a potent inhibitor of p300 HAT activity. This technical guide provides an in-depth overview of the mechanism by which this compound modulates the HIF-1α pathway, presenting it as a promising target for anti-cancer drug development. We will detail the core mechanism of action, provide quantitative data on its effects, outline key experimental protocols for its study, and visualize the involved signaling pathways and experimental workflows.
Introduction to the HIF-1α Pathway in Hypoxia and Cancer
Solid tumors frequently outgrow their blood supply, leading to a hypoxic microenvironment.[1] In response to low oxygen levels, the α-subunit of the heterodimeric transcription factor HIF-1 is stabilized. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Hypoxia inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with its constitutively expressed β-subunit (HIF-1β/ARNT). The active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes.
To initiate transcription, HIF-1 recruits co-activator proteins, most notably the homologous histone acetyltransferases p300 and CBP.[2] These co-activators possess intrinsic HAT activity, which acetylates histone tails, leading to chromatin relaxation and enhanced gene expression. Furthermore, p300/CBP can directly acetylate non-histone proteins, including HIF-1α itself, which can modulate its stability and transcriptional activity. The HIF-1α-p300/CBP interaction is therefore a critical node in the hypoxic response and a compelling target for therapeutic intervention in cancer.
This compound: A p300/CBP Histone Acetyltransferase Inhibitor
This compound, a water-soluble derivative of curcumin also known as Hydrazinocurcumin, has been characterized as a specific inhibitor of the p300/CBP HAT domain.[3] By targeting this enzymatic activity, this compound has been shown to impact various cellular processes, including the signaling pathways that are crucial for cancer cell proliferation and survival. A key finding, forming the basis of this guide, is the demonstrated ability of this compound to down-regulate HIF-1α accumulation and activity in cancer cells.[2]
Core Mechanism of Action: this compound Disrupts the HIF-1α/p300 Axis
The primary mechanism by which this compound inhibits the HIF-1α pathway is through the direct inhibition of the HAT activity of p300. This inhibition has a dual effect on HIF-1α function:
-
Inhibition of p300 Autoacetylation: p300 undergoes autoacetylation, a process crucial for its full transcriptional co-activator function. This compound has been shown to inhibit this autoacetylation.[2]
-
Reduced HIF-1α-p300 Interaction: The inhibition of p300's HAT activity by this compound leads to a significant reduction in the binding affinity between p300 and HIF-1α.[2] This disruption prevents the recruitment of the transcriptional machinery to HIF-1 target genes.
This mechanistic action ultimately results in the down-regulation of HIF-1α-mediated gene expression, thereby impairing the ability of cancer cells to adapt to hypoxic conditions.
Diagram of the Core Signaling Pathway
References
- 1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
CTK7A: A Technical Guide to a Selective Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTK7A, a water-soluble hydrazinobenzoylcurcumin compound, has emerged as a significant tool in the study of epigenetic regulation. It functions as a selective, reversible, and mixed-mode inhibitor of the p300/CREB-binding protein (CBP) and p300/CBP-associated factor (PCAF) histone acetyltransferases (HATs).[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its role in modulating specific signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific endeavors.
Introduction to this compound
This compound is a synthetic derivative of curcumin designed to improve water solubility and inhibitory activity against specific HATs. Histone acetyltransferases are crucial enzymes in epigenetic regulation, catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This post-translational modification plays a pivotal role in chromatin structure modulation and gene transcription. The dysregulation of HAT activity is implicated in various diseases, including cancer, making HAT inhibitors like this compound valuable as research tools and potential therapeutic agents.[2][3]
This compound has demonstrated notable efficacy in preclinical models of oral cancer, where it has been shown to inhibit tumor growth and reduce histone hyperacetylation.[2] Its selectivity for p300/CBP and PCAF, with minimal activity against other histone-modifying enzymes, makes it a precise instrument for dissecting the roles of these specific HATs in cellular processes.[1]
Mechanism of Action
This compound exhibits a mixed-mode inhibition of p300/CBP and PCAF, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[1] It acts as a non-competitive inhibitor with respect to both acetyl-CoA and the histone substrate for p300. A key aspect of its inhibitory function is its ability to block the autoacetylation of p300 and PCAF, a critical step for their full enzymatic activity.[1] This dual mechanism of inhibiting both substrate acetylation and enzyme autoacetylation contributes to its potent effects on cellular histone acetylation levels.
Quantitative Inhibitory Data
The inhibitory activity of this compound has been quantified against a panel of histone-modifying enzymes. The following table summarizes the available IC50 values, providing a clear overview of its potency and selectivity.
| Enzyme Target | IC50 Value | Notes |
| p300/CBP | ≤ 25 µM | Selective, reversible, and mixed-mode inhibitor.[1] |
| PCAF | ≤ 50 µM | Selective, reversible, and mixed-mode inhibitor.[1] |
| G9a | > 100 µM | Minimal activity.[1] |
| CARM1 | > 100 µM | Minimal activity.[1] |
| HDAC1 | > 100 µM | Minimal activity.[1] |
| SIRT2 | > 100 µM | Minimal activity.[1] |
| TIP60 | > 100 µM | Minimal activity.[1] |
Signaling Pathway Modulation by this compound
In the context of oral squamous cell carcinoma (OSCC), this compound has been shown to counteract a specific signaling pathway that leads to histone hyperacetylation and tumorigenesis.[2] This pathway is initiated by nitric oxide (NO) and involves the overexpression of Nucleophosmin (NPM1) and Glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[2] These proteins, in turn, enhance the autoacetylation and activity of p300, leading to hyperacetylation of histones (specifically H3K9 and H3K14) and subsequent gene expression changes that promote cancer growth.[1] this compound intervenes by directly inhibiting p300/CBP, thereby reducing histone acetylation and suppressing tumor growth.[2]
Caption: this compound inhibits the NO-induced p300-mediated histone hyperacetylation pathway in oral cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from methods used to assess the inhibitory effect of this compound on p300 and PCAF activity.
Materials:
-
Recombinant full-length p300 or PCAF
-
HeLa core histones
-
[³H]-acetyl-CoA
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Filter paper (P81 phosphocellulose)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a final volume of 30 µL containing HAT assay buffer, 1 µg of core histones, and 50 ng of recombinant p300 or PCAF.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Pre-incubate the mixtures for 10 minutes at 30°C.
-
Initiate the reaction by adding 0.25 µCi of [³H]-acetyl-CoA.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting 25 µL of the mixture onto P81 phosphocellulose filter paper.
-
Wash the filter papers three times with 50 mM sodium carbonate/bicarbonate buffer (pH 9.2) for 5 minutes each.
-
Rinse the filter papers with acetone and let them air dry.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Caption: Workflow for the in vitro histone acetyltransferase (HAT) assay.
Western Blotting for Histone Acetylation
This protocol is used to assess the effect of this compound on histone acetylation levels in cultured cells.
Materials:
-
KB oral cancer cells (or other relevant cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture KB cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize acetylated histone levels to total histone levels.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
KB oral cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed KB cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Xenograft Oral Tumor Mouse Model
This in vivo model assesses the anti-tumor efficacy of this compound.
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
KB oral cancer cells
-
This compound
-
Vehicle control (e.g., saline or PBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 2 x 10⁶ KB cells (resuspended in PBS, optionally with Matrigel) into the flanks of nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally at a specified dose and schedule (e.g., 100 mg/kg, twice daily). Administer vehicle to the control group.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for histone acetylation).
Conclusion
This compound is a potent and selective inhibitor of p300/CBP and PCAF histone acetyltransferases. Its well-characterized mechanism of action and demonstrated anti-tumor activity, particularly in oral cancer models, establish it as a valuable tool for epigenetic research and a promising lead compound for drug development. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective application of this compound in investigating the roles of p300/CBP and PCAF in health and disease. As research into epigenetic modulators continues to expand, the precise targeting of specific HATs with inhibitors like this compound will be instrumental in advancing our understanding and treatment of a wide range of pathological conditions.
References
Methodological & Application
Application Notes and Protocols: Determining the Working Concentration of CTK7A for KB Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin and a potent inhibitor of histone acetyltransferases (HATs), particularly p300/CBP. In the context of oral squamous cell carcinoma (OSCC), where histone hyperacetylation is a common epigenetic feature, this compound presents a promising therapeutic avenue. KB cells, an oral carcinoma cell line, serve as a valuable in vitro model for studying the effects of novel anti-cancer agents like this compound. These application notes provide a comprehensive guide to determining the optimal working concentration of this compound for KB cells and characterizing its cellular effects.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the catalytic activity of p300/CBP HATs. This inhibition leads to a reduction in histone acetylation, which in turn alters gene expression, leading to cell growth inhibition, cell cycle arrest, and the induction of senescence in cancer cells. In OSCC, the p300/CBP pathway is often dysregulated, contributing to tumorigenesis.
Quantitative Data Summary
| Parameter | Effective Concentration Range (µM) | Assay | Notes |
| IC50 (72h) | 10 - 50 µM (estimated) | Cell Viability Assay (e.g., MTT, XTT) | The half-maximal inhibitory concentration should be determined after 72 hours of continuous exposure. |
| Proliferation Inhibition | 5 - 40 µM | Thymidine Incorporation Assay | A dose-dependent decrease in DNA synthesis is expected. |
| Induction of Senescence | 20 - 60 µM | SA-β-galactosidase Staining | A significant increase in the percentage of senescent cells is anticipated at higher concentrations and longer incubation times. |
| Cell Cycle Arrest | 10 - 50 µM | Flow Cytometry (Propidium Iodide Staining) | This compound has been reported to induce polyploidy (>4N DNA content) in a dose-dependent manner. |
| Inhibition of Cell Migration | 5 - 30 µM | Wound Healing (Scratch) Assay | A reduction in the rate of wound closure is expected. |
Note: The concentrations provided are estimates and should be optimized for your specific experimental conditions.
Key Experimental Protocols
Cell Culture
KB cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
KB cells
-
96-well plates
-
This compound (stock solution in DMSO or water)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed KB cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40, 60, 80, 100 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Thymidine Incorporation Assay
This assay directly measures DNA synthesis and cell proliferation.
Materials:
-
KB cells
-
24-well plates
-
This compound
-
Culture medium
-
[³H]-Thymidine (1 µCi/well)
-
Trichloroacetic acid (TCA), 10%
-
Sodium hydroxide (NaOH), 0.1 M
-
Scintillation counter and vials
Protocol:
-
Seed KB cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 1 µCi/well of [³H]-Thymidine and incubate for an additional 4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding 1 mL of cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the wells twice with cold 10% TCA.
-
Solubilize the precipitate by adding 500 µL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.
Materials:
-
KB cells
-
6-well plates
-
This compound
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)
Protocol:
-
Seed KB cells in 6-well plates and treat with this compound for 72-96 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to each well and incubate at 37°C (without CO₂) for 12-24 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Count the number of blue-stained cells and the total number of cells to determine the percentage of senescent cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
KB cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Protocol:
-
Seed KB cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
KB cells
-
6-well plates
-
This compound
-
Culture medium with reduced serum (e.g., 1% FBS)
-
Sterile 200 µL pipette tip
Protocol:
-
Seed KB cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh low-serum medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Visualizations
Caption: Workflow for determining this compound's effects on KB cells.
Application Notes and Protocols for CTK7A in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin and a potent inhibitor of the p300 histone acetyltransferase (HAT).[1] Altered histone acetylation is implicated in various diseases, including cancer, where hyperacetylation of histones can be a feature of certain malignancies like oral squamous cell carcinoma.[1] this compound exerts its anti-tumor effects by inhibiting the catalytic activity of p300, a key transcriptional co-activator involved in cell proliferation, differentiation, and survival.[1] Preclinical studies have demonstrated that this compound can substantially reduce the growth of xenografted oral tumors in mice, highlighting its potential as a therapeutic agent.[1]
These application notes provide a detailed overview of the in vivo use of this compound in xenograft mouse models, including recommended dosage, administration protocols, and a summary of its mechanism of action. The following protocols are compiled from available preclinical data on this compound and related compounds and are intended to serve as a comprehensive guide for designing and executing in vivo efficacy studies.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo use of this compound (Hydrazinocurcumin) in xenograft mouse models. It is important to note that specific dosages may require optimization depending on the tumor model and mouse strain.
Table 1: this compound In Vivo Dosage and Administration
| Compound | Cancer Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| This compound | Oral Squamous Cell Carcinoma | Nude Mice | Not explicitly stated, but effective in reducing tumor growth. | Intraperitoneal (likely) | Not explicitly stated. | Arif M, et al. (2010) |
| Hydrazinocurcumin | Hepatocellular Carcinoma | Nude Mice | 80 mg/kg | Intraperitoneal | 3 times/week | Not explicitly stated |
| Hydrazinocurcumin | Breast Cancer | BALB/c Mice | 100 µM | Intravenous | Every 3 days for 5 injections | Not explicitly stated |
Table 2: Efficacy of this compound in Xenograft Model
| Cancer Model | Treatment | Outcome | Reference |
| Oral Squamous Cell Carcinoma | This compound | Substantially reduced xenografted oral tumor growth. | Arif M, et al. (2010) |
| Oral Cancer (KB cells) | This compound | Reduced tumor size by about 50%. | Patent Information |
Mechanism of Action: this compound Signaling Pathway
This compound functions as a specific inhibitor of the p300 histone acetyltransferase (HAT). In certain cancers, such as oral squamous cell carcinoma, there is an overexpression and enhanced autoacetylation of p300. This leads to hyperacetylation of histones, which alters chromatin structure and promotes the transcription of genes involved in tumor growth and proliferation. This compound intervenes by directly inhibiting the HAT activity of p300, thereby preventing histone hyperacetylation and suppressing the expression of oncogenic genes.
Caption: this compound inhibits p300 HAT to reduce tumor growth.
Experimental Protocols
The following are detailed protocols for a representative xenograft mouse model study to evaluate the efficacy of this compound.
Materials and Reagents
-
Cell Line: KB (human oral squamous carcinoma)
-
Compound: this compound (Hydrazinocurcumin), sterile solution
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old
-
Vehicle: Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
-
Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Matrigel: (Optional, for subcutaneous injection)
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail
-
Calipers: For tumor measurement
-
Syringes and needles: For injections
Experimental Workflow for Xenograft Study
Caption: Workflow for a this compound xenograft efficacy study.
Detailed Protocol
1. Cell Culture and Preparation
-
Culture KB cells in appropriate media at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of injection, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Keep cells on ice until injection.
2. Tumor Implantation
-
Anesthetize the mice using a recommended anesthetic protocol.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
3. Tumor Growth Monitoring and Randomization
-
Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
4. This compound Administration
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle (e.g., sterile PBS) to the desired concentration. The solution should be prepared fresh for each injection.
-
Administration: Based on available data for the parent compound, a starting dose of 20-40 mg/kg administered via intraperitoneal (IP) injection 3-5 times per week is a reasonable starting point for optimization.
-
Administer the vehicle solution to the control group following the same schedule and volume as the treatment group.
5. Efficacy Evaluation
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Monitor the mice for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
6. Endpoint Analysis
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry (e.g., for p300, Ki-67), or Western blotting to assess target engagement.
Safety and Toxicology
While specific toxicology data for this compound is limited in the public domain, it is crucial to monitor for signs of toxicity during in vivo studies. Key parameters to observe include:
-
Body Weight: A significant and sustained decrease in body weight is a primary indicator of toxicity.
-
Clinical Observations: Daily monitoring for changes in behavior, appearance (e.g., ruffled fur, hunched posture), and activity level.
-
Organ Histopathology: At the study endpoint, major organs (liver, kidney, spleen, etc.) can be collected for histopathological examination to assess any potential organ damage.
Conclusion
This compound is a promising anti-cancer agent that targets the epigenetic regulator p300. The protocols outlined in these application notes provide a framework for conducting robust preclinical in vivo studies to evaluate its efficacy in xenograft mouse models. Researchers should optimize the dosage and treatment schedule for their specific cancer model to achieve the most significant therapeutic effect while minimizing potential toxicity. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be essential for its continued development as a potential cancer therapeutic.
References
Application Notes and Protocols for Western Blot Analysis of CTK7A Treatment
For researchers, scientists, and drug development professionals, this document provides a detailed guide for utilizing Western blot analysis to investigate the effects of CTK7A, a known histone acetyltransferase (HAT) inhibitor.
Introduction
This compound is a water-soluble derivative of curcumin that functions as a potent inhibitor of the p300 histone acetyltransferase (HAT).[1][2] By inhibiting the autoacetylation and activity of p300, this compound leads to a reduction in the acetylation of histone and non-histone proteins, thereby influencing gene expression and cellular processes.[1] This inhibitory action has been demonstrated to induce senescence-like growth arrest and suppress tumor growth, particularly in oral squamous cell carcinoma.[1][2] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression levels within relevant signaling pathways.
Signaling Pathway of this compound
This compound primarily exerts its effects by inhibiting the p300 HAT. This action leads to decreased acetylation of histones H3 at lysines 9 and 14, resulting in chromatin condensation and transcriptional repression of target genes. The downstream consequences include the downregulation of proteins such as GAPDH, NPM1, and iNOS, contributing to the anti-proliferative and pro-senescence effects of this compound.
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Line: Human oral squamous carcinoma (KB) cells are a suitable model system.
-
Culture Conditions: Culture KB cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilutions should be made in cell culture medium to achieve the desired final concentrations.
-
Treatment: Seed KB cells in 6-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). A vehicle control (water) should be included.
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 24, 48 hours) based on experimental goals.
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube. Avoid disturbing the pellet.
C. Protein Quantification
-
Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
D. Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Electrophoresis: Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p300, anti-acetylated-H3K9, anti-acetylated-H3K14, anti-GAPDH, anti-NPM1, and anti-β-actin as a loading control) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in D7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (β-actin).
Experimental Workflow
Data Presentation
The following table presents hypothetical quantitative data from a Western blot analysis of KB cells treated with this compound for 48 hours. Data is represented as the mean normalized band intensity ± standard deviation from three independent experiments.
| Target Protein | This compound (0 µM) | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) |
| p300 | 1.00 ± 0.05 | 0.98 ± 0.06 | 0.95 ± 0.04 | 0.92 ± 0.07 |
| ac-H3K9 | 1.00 ± 0.08 | 0.75 ± 0.05 | 0.42 ± 0.06 | 0.18 ± 0.03 |
| ac-H3K14 | 1.00 ± 0.06 | 0.68 ± 0.04 | 0.35 ± 0.05 | 0.15 ± 0.02 |
| GAPDH | 1.00 ± 0.07 | 0.82 ± 0.05 | 0.65 ± 0.06 | 0.45 ± 0.04 |
| NPM1 | 1.00 ± 0.09 | 0.85 ± 0.07 | 0.70 ± 0.05 | 0.50 ± 0.06 |
| β-actin | 1.00 ± 0.04 | 1.01 ± 0.05 | 0.99 ± 0.03 | 1.00 ± 0.04 |
This application note provides a comprehensive framework for investigating the cellular effects of this compound using Western blot analysis. The detailed protocols and representative data serve as a guide for researchers to design and execute experiments aimed at understanding the mechanism of action of this and other HAT inhibitors. The provided signaling pathway and workflow diagrams offer a clear visual representation of the underlying biological processes and experimental procedures.
References
Intraperitoneal Administration of CTK7A in Murine Xenograft Models: A Potent Approach for Oral Squamous Cell Carcinoma Research
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to comprehensive application notes and protocols for the intraperitoneal (I.P.) injection of CTK7A, a water-soluble histone acetyltransferase (HAT) inhibitor, in mouse models of oral squamous cell carcinoma (OSCC). These guidelines are based on findings demonstrating this compound's significant efficacy in reducing tumor growth in preclinical studies.
This compound targets the p300 histone acetyltransferase, an enzyme implicated in the hyperacetylation of histones observed in OSCC.[1] This targeted inhibition presents a promising therapeutic strategy for this type of cancer. The following application notes provide detailed protocols for in vivo studies, data presentation, and visualization of the underlying signaling pathways to facilitate further research and development.
Data Presentation: Efficacy of this compound in Oral Cancer Xenografts
While the seminal study by Arif et al. (2010) establishes the significant reduction of xenografted oral tumor growth in mice upon intraperitoneal administration of this compound, specific quantitative data on dosage, tumor volume, and weight reduction from this key publication are not publicly available in the abstract.[1] The tables below are structured to guide researchers in presenting their own data when investigating the effects of this compound.
Table 1: this compound Dosing Regimen for In Vivo Mouse Studies
| Compound | Dosage (mg/kg) | Administration Route | Vehicle | Dosing Frequency | Duration of Treatment |
| This compound | Data not available | Intraperitoneal (I.P.) | Data not available | Data not available | Data not available |
| Vehicle Control | N/A | Intraperitoneal (I.P.) | Specify vehicle | Match this compound frequency | Match this compound duration |
Table 2: Tumor Growth Inhibition in this compound-Treated Mice
| Treatment Group | Number of Animals (n) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Volume Inhibition (%) | Final Tumor Weight (g) (Mean ± SD) | Tumor Weight Inhibition (%) |
| Vehicle Control | Specify n | Specify value | Specify value | N/A | Specify value | N/A |
| This compound-treated | Specify n | Specify value | Specify value | Calculate % | Specify value | Calculate % |
Table 3: Toxicity Evaluation of this compound in Mice
| Treatment Group | Number of Animals (n) | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) | Change in Body Weight (%) | Observations of Adverse Effects |
| Vehicle Control | Specify n | Specify value | Specify value | Calculate % | Record observations |
| This compound-treated | Specify n | Specify value | Specify value | Calculate % | Record observations |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Objective: To prepare a sterile solution of this compound for in vivo administration.
Materials:
-
This compound (Hydrazinocurcumin)
-
Sterile vehicle (e.g., phosphate-buffered saline (PBS), sterile water, or a solution containing a solubilizing agent like DMSO and/or Tween 80, followed by dilution in saline). The original study notes this compound is "water-soluble".[1]
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, accurately weigh the required amount of this compound.
-
Dissolve the this compound in the chosen sterile vehicle to achieve the desired final concentration. Sonication may be used to aid dissolution if necessary.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at an appropriate temperature (e.g., 4°C or -20°C) and protect from light, as per the compound's stability data.
-
Before injection, allow the solution to come to room temperature.
Protocol 2: Intraperitoneal Injection of this compound in Mice
Objective: To administer this compound to mice via intraperitoneal injection for in vivo efficacy studies.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the mouse to determine the correct volume of this compound solution to inject based on the desired mg/kg dose.
-
Gently restrain the mouse, exposing the abdomen. The mouse can be held by the scruff of the neck with the hindquarters supported.
-
Tilt the mouse's head downwards at a slight angle to allow the abdominal organs to shift cranially.
-
Wipe the injection site in the lower right or left abdominal quadrant with 70% ethanol. This location helps to avoid the cecum, urinary bladder, and major blood vessels.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Protocol 3: Tumor Growth and Toxicity Monitoring
Objective: To assess the efficacy and potential toxicity of this compound treatment.
Procedure:
-
Tumor Measurement: At regular intervals (e.g., twice or three times a week), measure the tumor dimensions (length and width) using calipers. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Body Weight: Record the body weight of each mouse at the same time as tumor measurements to monitor for signs of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, including changes in posture, activity, grooming, and food/water intake.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for in vivo studies.
Caption: this compound inhibits p300 HAT activity in oral cancer.
Caption: Workflow for this compound efficacy testing in mice.
References
CTK7A: A Potent Tool for Interrogating Histone Acetylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a central role in regulating gene expression, chromatin structure, and cellular processes. The enzymes responsible for this modification, histone acetyltransferases (HATs), and their counterparts, histone deacetylases (HDACs), are key regulators of cellular homeostasis. Dysregulation of histone acetylation is implicated in numerous diseases, including cancer, making HATs attractive therapeutic targets. CTK7A, a water-soluble derivative of curcumin, has emerged as a valuable chemical probe for studying the role of specific HATs in biological systems. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate histone acetylation.
Application Notes
Mechanism of Action
This compound functions as a selective inhibitor of the p300/CBP and PCAF families of histone acetyltransferases.[1] It exerts its inhibitory effect in a non-competitive manner with respect to both acetyl-CoA and the histone substrate.[1] By inhibiting the autoacetylation of p300, this compound effectively blocks its catalytic activity, leading to a reduction in the acetylation of histone and non-histone protein targets.[1] Notably, this compound shows selectivity for p300/CBP and PCAF, with minimal effect on other histone-modifying enzymes such as G9a, CARM1, Tip60, HDAC1, and SIRT2, even at high concentrations.[1]
Applications in Cancer Research
This compound has been demonstrated to be a potent anti-cancer agent, particularly in the context of oral squamous cell carcinoma (OSCC), where histone hyperacetylation is a characteristic feature.[1][2]
-
Inhibition of Cell Proliferation: this compound inhibits the proliferation of cancer cells in a dose-dependent manner. This can be effectively measured using assays such as the thymidine incorporation assay.[1]
-
Induction of Senescence: Treatment with this compound can induce a senescence-like growth arrest in cancer cells.[1] This can be visualized and quantified by staining for senescence-associated β-galactosidase (SA-β-gal) activity.
-
Anti-Tumor Activity in vivo: In preclinical xenograft models of oral cancer, intraperitoneal administration of this compound has been shown to significantly inhibit tumor growth.[1][2]
Studying Histone Acetylation Dynamics
This compound serves as an excellent tool to probe the specific roles of p300/CBP-mediated histone acetylation in various cellular processes. By treating cells or tissues with this compound, researchers can investigate the downstream consequences of inhibiting this key epigenetic writer. This includes studying changes in global histone acetylation levels (e.g., H3K9ac, H3K14ac) through techniques like Western blotting and immunohistochemistry, as well as examining the impact on the expression of specific genes.
Quantitative Data Summary
| Parameter | Cell Line/Model | Method | Value/Effect | Reference |
| In Vitro HAT Inhibition | Recombinant p300 | Filter Binding HAT Assay | Concentration-dependent inhibition of p300 autoacetylation | [1] |
| Recombinant PCAF | In vitro acetylation assay | Concentration-dependent inhibition of PCAF autoacetylation | [1] | |
| Cell Proliferation | KB (oral cancer) | Thymidine Incorporation Assay | Dose-dependent inhibition of proliferation | [1] |
| Induction of Senescence | KB (oral cancer) | SA-β-gal Staining | Induction of senescence-like growth arrest | [1] |
| In Vivo Anti-Tumor Effect | Nude mice with KB cell xenografts | Intraperitoneal injection | 50% reduction in tumor size at 100 mg/kg twice daily | [1] |
| Effect on Histone Marks | KB cell xenografts | Immunohistochemistry | Decreased levels of H3K9 and H3K14 acetylation | [1] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Oral Cancer
Caption: this compound inhibits p300 autoacetylation in the oral cancer signaling pathway.
Experimental Workflow for Studying Histone Acetylation with this compound
Caption: Workflow for evaluating this compound's effect on histone acetylation.
Detailed Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay (Filter Binding Method)
This protocol is adapted from the general principles of in vitro HAT assays and the information available on this compound.[1]
Materials:
-
Recombinant human p300 or PCAF
-
HeLa core histones
-
[³H]-Acetyl Coenzyme A
-
This compound
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing HAT assay buffer, 10 µg of HeLa core histones, and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 0.25 µCi of [³H]-Acetyl CoA and 200 ng of recombinant p300 or PCAF.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper four times with 50 mM sodium carbonate buffer (pH 9.2) for 5 minutes each wash.
-
Air dry the filter paper.
-
Place the dried filter paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the counts in this compound-treated samples to the vehicle control.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is a standard method for assessing cell proliferation.
Materials:
-
KB human oral cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
[³H]-Thymidine
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Seed KB cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 hours.
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding 100 µL of ice-cold 10% TCA to each well and incubate at 4°C for 30 minutes.
-
Wash the wells twice with ice-cold 5% TCA.
-
Solubilize the precipitate by adding 100 µL of 0.1 N NaOH to each well.
-
Transfer the contents of each well to a scintillation vial containing scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of the vehicle-treated control.
Immunohistochemistry (IHC) for Histone Acetylation in Xenograft Tumors
This protocol provides a general framework for IHC staining of paraffin-embedded tissues.
Materials:
-
Paraffin-embedded tumor sections (5 µm)
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2x, 3 min each), 95% (3 min), 70% (3 min), and finally in distilled water.
-
-
Antigen Retrieval:
-
Boil slides in antigen retrieval buffer for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 15 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
-
Detection and Visualization:
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Counterstain with hematoxylin.
-
Dehydrate the slides through an ethanol series and clear in xylene.
-
Mount with a coverslip using mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the staining intensity.
-
Oral Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
KB human oral cancer cells
-
Matrigel (optional)
-
6-8 week old female athymic nude mice
-
This compound solution for injection
-
Calipers
Protocol:
-
Culture KB cells to 80-90% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 100 mg/kg body weight) or vehicle control via intraperitoneal injection twice daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blotting).
Disclaimer: These protocols provide a general guide. Researchers should optimize conditions for their specific experimental setup and reagents.
References
Application of CTK7A in Oral Squamous Cell Carcinoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A, a water-soluble derivative of curcumin also known as Hydrazinocurcumin, has emerged as a promising investigational compound in the study of oral squamous cell carcinoma (OSCC).[1] Unlike many other cancers, OSCC is often characterized by a state of histone hyperacetylation, presenting a unique therapeutic target.[1] this compound functions as a specific inhibitor of histone acetyltransferases (HATs), primarily p300/CBP and PCAF, which are key enzymes in the process of histone acetylation.[2] This document provides detailed application notes and protocols for the use of this compound in OSCC research, based on existing preclinical findings.
Mechanism of Action
In OSCC, histone hyperacetylation is driven by the overexpression and enhanced autoacetylation of the p300 enzyme. This process is dependent on nitric oxide (NO) signaling and is induced by nucleophosmin (NPM1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[1] this compound exerts its anti-cancer effects by directly inhibiting the HAT activity of p300, thereby preventing the autoacetylation of p300 and subsequent hyperacetylation of histones.[1][2] This inhibition of a key epigenetic regulator leads to a reduction in oral tumor growth.[1] Kinetic analyses have revealed that this compound exhibits a non-competitive inhibition pattern with respect to both acetyl-CoA and core histone substrates for the p300 enzyme.[2]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Effect | Concentration | Citation |
| KB | Cell Proliferation Assay | Inhibition of cell proliferation, induction of senescence-like growth arrest | Not specified | [2] |
| KB | Fluorescent Activated Cell Sorting (FACS) | Induction of polyploidy | Not specified | [2] |
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Effect | Citation |
| Nude Mice | Xenografted Oral Tumor | Intraperitoneal administration of this compound | Substantial reduction in tumor growth; ~50% reduction in tumor size | [1][2] |
Enzyme Inhibition Profile of this compound
| Enzyme | Activity | Inhibitory Concentration | Citation |
| p300/CBP | Inhibited | 25 µM - 200 µM | [2] |
| PCAF | Inhibited | Not specified | [2] |
| G9a | Unaffected | Up to 100 µM | [2] |
| CARM1 | Unaffected | Up to 100 µM | [2] |
| Tip60 | Unaffected | Up to 100 µM | [2] |
| HDAC1 | Unaffected | Up to 100 µM | [2] |
| SIRT2 | Unaffected | Up to 100 µM | [2] |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Studying p300 Autoacetylation using CTK7A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histone acetyltransferase p300 (also known as KAT3B) is a crucial transcriptional coactivator involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. A key regulatory mechanism of p300 activity is its autoacetylation, a post-translational modification that enhances its histone acetyltransferase (HAT) activity and influences its interaction with various binding partners. Dysregulation of p300 activity and autoacetylation has been implicated in the pathogenesis of several diseases, including cancer.
CTK7A, a water-soluble derivative of curcumin, has emerged as a potent and specific inhibitor of p300 HAT activity. It serves as a valuable chemical probe to investigate the functional roles of p300 autoacetylation in both normal physiology and disease states. This document provides detailed application notes and protocols for utilizing this compound to study p300 autoacetylation.
This compound: A Non-Competitive Inhibitor of p300
This compound acts as a non-competitive inhibitor of p300 with respect to both the acetyl-CoA and the histone substrates.[1] This mode of inhibition suggests that this compound does not bind to the active site of p300 but rather to an allosteric site, inducing a conformational change that impedes the enzyme's catalytic activity. A key feature of this compound is its ability to inhibit the autoacetylation of full-length p300 in a concentration-dependent manner in vitro.[1]
Data Presentation
Table 1: In Vitro Inhibition of p300 Autoacetylation by this compound
| Compound | Target | Inhibition Type | Effective Concentrations | IC50 | Reference |
| This compound | p300 Autoacetylation | Non-competitive | 30 µM, 50 µM | Not Reported | [1] |
Signaling Pathway
The autoacetylation of p300 is a critical event that potentiates its acetyltransferase activity. This process is thought to occur through a trans-autoacetylation mechanism, where one p300 molecule acetylates another within a dimer or complex. This modification often occurs on key lysine residues within a conserved autoinhibitory loop, leading to a conformational change that relieves autoinhibition and enhances its catalytic activity towards other substrates like histones.[2] this compound intervenes in this process by binding to p300 and preventing this autoacetylation event.
Experimental Protocols
In Vitro p300 Autoacetylation Assay (Radioactive)
This assay measures the incorporation of radiolabeled acetyl groups from [14C]-Acetyl-CoA into p300.
Materials:
-
Recombinant full-length p300 protein
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[14C]-Acetyl-CoA
-
HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing HAT Assay Buffer and recombinant p300 (e.g., 100-200 ng).
-
Add this compound at desired final concentrations (e.g., 10, 30, 50, 100 µM) or vehicle control (DMSO). Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [14C]-Acetyl-CoA (e.g., to a final concentration of 0.25 µCi per reaction).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, autoacetylated p300.
-
Quantify the band intensity to determine the extent of autoacetylation inhibition by this compound.
Cellular Assay for p300 Activity using Western Blot
This protocol assesses the effect of this compound on the acetylation of endogenous p300 or its substrates (e.g., histone H3) in cultured cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high p300 expression)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors like Trichostatin A and Sodium Butyrate)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-acetyl-p300, anti-p300, anti-acetyl-Histone H3, anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10-50 µM) or vehicle control for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-p300) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated protein signal to the total protein signal (e.g., acetyl-p300 to total p300) to determine the effect of this compound.
Conclusion
This compound is a valuable tool for dissecting the roles of p300 autoacetylation in various biological contexts. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. Further investigation into the precise IC50 of this compound for p300 autoacetylation and its effects on specific autoacetylation sites will continue to enhance our understanding of p300 regulation and its implications in health and disease.
References
Troubleshooting & Optimization
Navigating CTK7A Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for CTK7A, a water-soluble derivative of curcumin and a potent p300 histone acetyltransferase (HAT) inhibitor. While this compound offers improved aqueous solubility compared to its parent compound, curcumin, researchers may still encounter challenges in preparing solutions for various experimental needs. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure consistent and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, also known as Hydrazinocurcumin, is characterized as a water-soluble small molecule.[1] Its chemical modification from the water-insoluble precursor, CTK7, renders it soluble in aqueous solutions. However, for high-concentration stock solutions, organic solvents are often recommended.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a commonly used and effective solvent. A related curcumin derivative has been successfully dissolved in DMSO at a concentration of 0.1 M. While this compound is water-soluble, achieving very high concentrations in aqueous buffers alone may be challenging. For most in vitro cell-based assays, preparing a concentrated stock in DMSO and then diluting it in aqueous media is the standard practice.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution in cell culture media. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some troubleshooting steps:
-
Lower the final concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous media. Try preparing a more dilute final solution.
-
Increase the volume of the aqueous medium: Instead of adding a small volume of stock to a small volume of media, add the stock to a larger volume of media while vortexing to ensure rapid and thorough mixing.
-
Pre-warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.
-
Use a serum-containing medium: The presence of proteins in serum can sometimes help to stabilize small molecules and prevent precipitation.
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is recommended to store this compound as a dry powder at -20°C. Once dissolved in a solvent such as DMSO, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of this compound are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in water. | The desired concentration exceeds the aqueous solubility limit of this compound. | 1. Try lowering the concentration.2. Gently warm the solution (e.g., to 37°C) and/or sonicate briefly.3. For higher concentrations, use an organic solvent like DMSO to prepare a stock solution first. |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer/media. | "Salting out" or exceeding the solubility limit in the final aqueous environment. | 1. Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤0.5%).2. Add the DMSO stock to the aqueous solution dropwise while vortexing to facilitate rapid mixing.3. Consider a serial dilution approach, first diluting the DMSO stock in a smaller volume of media before adding it to the final volume. |
| Solution appears cloudy or hazy. | Formation of fine precipitates or aggregation of this compound molecules. | 1. Centrifuge the solution at a low speed to pellet any undissolved material.2. Filter the solution through a 0.22 µm syringe filter.3. Re-evaluate the solvent and concentration to ensure this compound is fully solubilized. |
| Inconsistent experimental results. | Potential degradation of this compound in solution or variability in solution preparation. | 1. Prepare fresh solutions for each experiment, especially for aqueous dilutions.2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.3. Ensure the this compound powder has been stored correctly, protected from light and moisture. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 364.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weigh out 3.64 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
If complete dissolution is not achieved at room temperature, you may gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Visualizing Experimental Workflows
Logical Flow for Troubleshooting this compound Solubility Issues
Caption: A flowchart for troubleshooting common this compound solubility problems.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits p300 HAT activity, preventing acetylation and gene expression.
References
potential off-target effects of CTK7A.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CTK7A (also known as Hydrazinocurcumin).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and well-documented target of this compound is the histone acetyltransferase (HAT) p300 and its close homolog, CREB-binding protein (CBP). This compound is a water-soluble derivative of curcumin and functions as a selective inhibitor of p300/CBP HAT activity.
Q2: Has a comprehensive kinome scan been performed to identify off-target kinase effects of this compound?
A2: Based on currently available public literature, a comprehensive kinome-wide scan for this compound to systematically identify off-target kinase interactions has not been reported. Therefore, a detailed profile of its kinase selectivity is not available.
Q3: What are the known downstream effects of inhibiting p300/CBP with this compound?
A3: p300/CBP are transcriptional co-activators that play a central role in regulating gene expression.[1][2] By inhibiting their HAT activity, this compound can lead to a reduction in histone acetylation (specifically at sites like H3K27), chromatin condensation, and subsequent downregulation of genes involved in various cellular processes, including:
Some studies have shown that the effects of hydrazinocurcumin can involve signaling pathways such as p38 MAPK and STAT3.[3][4][5]
Q4: Could the observed cellular effects of this compound be due to off-target activities?
A4: While the primary mechanism of action is through p300/CBP inhibition, the possibility of off-target effects can never be fully excluded without a comprehensive selectivity profile. If you observe unexpected cellular phenotypes that cannot be explained by the inhibition of the p300/CBP pathway, it is prudent to consider and investigate potential off-target effects.
Q5: How can I determine if this compound is exhibiting off-target effects in my experimental system?
A5: To investigate potential off-target effects, you can perform several experiments:
-
Phenotypic Rescue: Attempt to rescue the observed phenotype by expressing a this compound-resistant mutant of p300/CBP, if available.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other known p300/CBP HAT inhibitors that have a different chemical structure. If they produce the same phenotype, it is more likely an on-target effect.
-
Kinome Profiling: To directly assess off-target kinase activity, you can subject this compound to a commercial kinome scanning service.[6][7] This will provide data on its binding affinity or inhibitory activity against a large panel of kinases.[6][7]
-
Western Blot Analysis: Analyze the phosphorylation status of key signaling molecules from various pathways to see if this compound treatment leads to unexpected changes in their activation state.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected cell toxicity or phenotype not consistent with p300/CBP inhibition. | Potential off-target kinase inhibition. | 1. Perform a dose-response curve to determine the lowest effective concentration of this compound. 2. Use a structurally different p300/CBP inhibitor to see if the phenotype is reproducible. 3. Conduct a kinome scan to identify potential off-target kinases. 4. Perform Western blot analysis for key phosphoproteins in major signaling pathways (e.g., MAPK, PI3K/Akt). |
| Discrepancy in results between this compound and siRNA/shRNA knockdown of p300/CBP. | Off-target effects of this compound, or incomplete knockdown/off-target effects of RNAi. | 1. Validate the efficiency of your p300/CBP knockdown by Western blot. 2. Use multiple, independent siRNA/shRNA sequences to control for off-target RNAi effects. 3. Consider that acute chemical inhibition with this compound can have different temporal effects than chronic knockdown via RNAi. |
| Variability in experimental results. | Purity and stability of this compound. | 1. Ensure the purity of your this compound stock. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 3. Protect the compound from light and excessive freeze-thaw cycles. |
Quantitative Data on Off-Target Effects
As of the latest literature review, specific quantitative data from a comprehensive kinome scan for this compound is not publicly available. Should such a study be conducted, the data would typically be presented in a table format as shown below. This table is a template to illustrate how such data would be structured.
Table 1: Template for Kinase Selectivity Profile of this compound
| Kinase Target | Binding Affinity (Kd) or % Inhibition @ 1µM |
| p300 (On-Target) | (Hypothetical Value: e.g., 50 nM) |
| CBP (On-Target) | (Hypothetical Value: e.g., 75 nM) |
| Off-Target Kinase 1 | (Value from KinomeScan) |
| Off-Target Kinase 2 | (Value from KinomeScan) |
| ... | ... |
Researchers are encouraged to perform their own kinome profiling to generate data specific to their research context.
Experimental Protocols
In Vitro Kinase Assay to Test for Off-Target Inhibition
This protocol is a general guideline to assess if this compound directly inhibits the activity of a suspected off-target kinase.
Materials:
-
Recombinant active kinase of interest.
-
Specific substrate for the kinase.
-
This compound (hydrazinocurcumin).
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).[9]
-
ATP (radioactive [γ-³²P]-ATP or non-radioactive for other detection methods).[10]
-
96-well plates.
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay).
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant kinase and its substrate to each well.
-
Add the different concentrations of this compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using your chosen method.
-
Calculate the IC50 value of this compound for the tested kinase.
Western Blot Analysis of Cellular Signaling Pathways
This protocol allows for the examination of the phosphorylation status of key proteins in signaling pathways following this compound treatment.[11][12][13]
Materials:
-
Cells of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.[12]
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[13]
-
Primary antibodies (total and phospho-specific for proteins of interest).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate.
-
Normalize all samples to the same protein concentration and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the image.
-
Analyze the band intensities to determine changes in protein phosphorylation.
Visualizations
Caption: Simplified signaling pathway of p300/CBP and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. The curcumin analogue hydrazinocurcumin exhibits potent suppressive activity on carcinogenicity of breast cancer cells via STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazinocurcumin Induces Apoptosis of Hepatocellular Carcinoma Cells Through the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazinocurcumin |CAS:131068-23-0 Probechem Biochemicals [probechem.com]
- 6. youtube.com [youtube.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 9. In vitro kinase assay [protocols.io]
- 10. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 13. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Optimizing CTK7A Treatment Duration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro treatment duration of CTK7A, a histone acetyltransferase (HAT) inhibitor targeting p300.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vitro experiments with this compound.
| Question | Answer |
| 1. No significant change in cell viability is observed after this compound treatment. What are the possible reasons and solutions? | Possible Causes: * Insufficient Treatment Duration or Concentration: The incubation time or the concentration of this compound may be too low to induce a measurable effect. * Cell Line Resistance: The chosen cell line may be inherently resistant to p300 inhibition. * Compound Inactivity: The this compound compound may have degraded. Solutions: * Optimize Concentration and Duration: Perform a dose-response and time-course experiment. Test a broader range of this compound concentrations (e.g., 1 µM to 50 µM) and extend the treatment duration (e.g., 24, 48, 72 hours). * Positive Control: Include a positive control for apoptosis or cell cycle arrest induction to ensure the assay is working correctly. * Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that this compound is binding to its target, p300, in your cells.[1][2][3] * Assess HAT Activity: Perform a HAT activity assay on cell lysates to confirm that this compound is inhibiting p300 enzymatic activity. |
| 2. High variability is observed between replicate wells in the cell viability assay. How can this be minimized? | Possible Causes: * Uneven Cell Seeding: Inconsistent cell numbers across wells. * Edge Effects: Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. * Inconsistent Drug Dilution: Errors in preparing serial dilutions of this compound. Solutions: * Careful Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette. * Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or media without cells and do not use them for data collection. * Precise Dilutions: Prepare fresh and accurate serial dilutions of this compound for each experiment. |
| 3. Western blot results show no change in global histone acetylation after this compound treatment. What could be the issue? | Possible Causes: * Insufficient Inhibition: The concentration or duration of this compound treatment may not be sufficient to cause a detectable change in global histone acetylation. * Antibody Specificity: The antibody used may not be specific for the acetylation mark regulated by p300. p300 is known to acetylate multiple lysine residues on histones H3 and H4.[4] * Compensatory Mechanisms: Other HATs may be compensating for the inhibition of p300. Solutions: * Increase Dose/Time: Increase the concentration of this compound or the treatment duration. * Use Specific Antibodies: Use antibodies specific for histone marks known to be targeted by p300, such as H3K9ac, H3K18ac, H3K27ac, and H4K5ac.[4][5] * Include a Positive Control: Treat cells with a pan-HDAC inhibitor (like Trichostatin A) to induce hyperacetylation, confirming that your western blot can detect changes in acetylation. * Confirm p300 Inhibition: As a more direct measure, assess the acetylation status of a known non-histone p300 substrate. |
| 4. Annexin V/PI staining shows a high percentage of necrotic cells (Annexin V+/PI+) even at early time points. What does this indicate? | Possible Causes: * High Drug Concentration: The concentration of this compound used may be too high, leading to rapid cytotoxicity and necrosis rather than apoptosis. * Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining. Solutions: * Dose-Response: Perform a dose-response experiment to find a concentration that induces apoptosis with minimal necrosis. * Gentle Cell Handling: Handle cells gently during harvesting and staining. Use a cell scraper for adherent cells if trypsinization is causing issues. * Time-Course: Analyze cells at earlier time points to capture the early apoptotic population (Annexin V+/PI-). |
FAQs
A list of frequently asked questions about optimizing this compound treatment in vitro.
| Question | Answer |
| 1. What is the mechanism of action of this compound? | This compound is a water-soluble small molecule that acts as a potent and selective inhibitor of the histone acetyltransferase (HAT) activity of p300.[6] By inhibiting p300, this compound can modulate the acetylation of histones and other proteins, leading to changes in gene expression that can affect cell proliferation, cell cycle, and apoptosis. |
| 2. What is a good starting concentration and duration for this compound treatment? | Based on studies with similar p300 inhibitors like C646, a good starting point is to test concentrations in the range of 10-25 µM for a 24-hour treatment period.[7][8] However, the optimal concentration and duration are highly cell-line dependent and should be determined empirically through dose-response and time-course experiments. |
| 3. How do I determine the optimal treatment duration for this compound in my cell line? | The optimal treatment duration can be determined by performing a time-course experiment. Seed your cells and treat them with a predetermined concentration of this compound (based on a dose-response assay). Harvest the cells at various time points (e.g., 6, 12, 24, 48, 72 hours) and assess the desired biological outcome (e.g., decreased cell viability, induction of apoptosis, or changes in histone acetylation). The optimal duration is the time point that gives a robust and reproducible effect without causing excessive non-specific cytotoxicity. |
| 4. What are the expected downstream effects of p300 inhibition by this compound? | Inhibition of p300 can lead to several downstream effects, including: * Decreased Histone Acetylation: Specifically at lysine residues targeted by p300. * Cell Cycle Arrest: p300 is involved in the regulation of cell cycle progression, and its inhibition can lead to arrest, often at the G1/S or G2/M phase.[4] * Induction of Apoptosis: By altering the expression of pro- and anti-apoptotic genes, p300 inhibition can trigger programmed cell death.[4][9] * Altered Gene Expression: Changes in the expression of genes regulated by p300-dependent transcription factors. |
| 5. How can I confirm that the observed effects are due to p300 inhibition and not off-target effects? | On-Target Validation Methods: * Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of this compound to p300 in intact cells.[10][1][2][3] * Western Blot for p300 Substrates: Show a decrease in acetylation of known p300 substrates (histone and non-histone) in a dose-dependent manner. * Rescue Experiments: If possible, overexpressing a drug-resistant mutant of p300 should rescue the cells from the effects of this compound. * Use of a Structurally Unrelated p300 Inhibitor: Comparing the effects of this compound with another known p300 inhibitor can help confirm that the observed phenotype is due to p300 inhibition. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels following this compound treatment.
-
Cell Treatment and Lysis: Plate cells and treat with this compound and controls for the desired time. Harvest cells and perform histone extraction using an acid extraction protocol.
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Denature 15-20 µg of histone extract per lane by boiling in Laemmli buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3) and a loading control (e.g., anti-total H3 or anti-H4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[11][12]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
p300 Signaling Pathway in Cancer
Caption: p300 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Treatment Duration
Caption: Workflow for optimizing this compound in vitro treatment duration.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting in vitro this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. e-century.us [e-century.us]
- 7. youtube.com [youtube.com]
- 8. p300 promotes proliferation, migration, and invasion via inducing epithelial-mesenchymal transition in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the mechanism of tricyclic decyl benzoxazole -induced apoptosis in liver Cancer cells through p300-mediated FOXO3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of CTK7A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo application of CTK7A, a histone acetyltransferase (HAT) inhibitor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to help optimize your research and achieve reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Why am I observing lower than expected in vivo efficacy (e.g., minimal tumor growth inhibition)? | 1. Suboptimal Drug Formulation: Poor solubility or stability of this compound in the chosen vehicle can lead to inadequate bioavailability.[1][2] 2. Inadequate Dosing or Schedule: The dose might be too low, or the dosing frequency may not maintain therapeutic concentrations. 3. Rapid Metabolism and Clearance: The compound may be quickly metabolized and cleared from circulation. 4. Tumor Model Resistance: The selected cancer cell line or tumor model may be inherently resistant to HAT inhibition. 5. Incorrect Route of Administration: The chosen route may not be optimal for achieving sufficient drug exposure at the tumor site. | 1. Optimize Formulation: As this compound is described as water-soluble, ensure complete dissolution in a suitable vehicle (e.g., saline, PBS). For preclinical studies, consider formulation strategies like nanoformulations to enhance bioavailability.[1][3][4] 2. Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose. 3. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine key parameters like Cmax, half-life, and overall drug exposure (AUC). This will inform the optimal dosing schedule. 4. In Vitro Sensitivity Testing: Confirm the sensitivity of your cell line to this compound in vitro before proceeding to in vivo studies. 5. Evaluate Different Routes: Compare intravenous (IV), intraperitoneal (IP), and oral (PO) administration to determine the most effective route for your model. |
| 2. High variability is observed in tumor growth among treated animals. What could be the cause? | 1. Inconsistent Dosing: Inaccurate preparation of the dosing solution or errors in administration volume. 2. Heterogeneity of Tumor Implantation: Variation in the number of cells injected or the site of injection can lead to different initial tumor sizes. 3. Animal Health Status: Underlying health issues in some animals can affect tumor growth and drug response. | 1. Standardize Dosing Procedure: Ensure the dosing solution is homogeneous and that each animal receives the correct volume based on its body weight. 2. Refine Implantation Technique: Standardize the cell implantation procedure to ensure consistent tumor establishment. 3. Monitor Animal Health: Regularly monitor the health and weight of the animals. Exclude animals that show signs of illness not related to the treatment. |
| 3. How can I confirm that this compound is hitting its target in vivo? | 1. Lack of Target Engagement Biomarkers: Not having a reliable method to measure the direct effect of the drug on its target in the tumor tissue. | 1. Pharmacodynamic (PD) Study: Collect tumor samples at different time points after treatment and analyze for biomarkers of this compound activity. This includes measuring the levels of acetylated histones (H3K9, H3K14) and p300 autoacetylation via immunohistochemistry (IHC) or Western blot.[5] |
| 4. I am observing toxicity in the treated animals (e.g., weight loss, lethargy). What should I do? | 1. Dose is too High: The administered dose may be above the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Reduce the Dose: Lower the dose or adjust the dosing schedule. 2. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound and vehicle toxicity. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a water-soluble inhibitor of histone acetyltransferases (HATs), with a notable effect on p300. It works by inhibiting the autoacetylation of p300, which in turn leads to a reduction in the acetylation of histones (such as H3K9 and H3K14) and other non-histone proteins.[5][6] This epigenetic modification can lead to the downregulation of genes involved in cell proliferation and survival, ultimately inducing senescence-like growth arrest in cancer cells.[5] |
| How does this compound relate to nitric oxide (NO) signaling? | In some cancers, such as oral squamous cell carcinoma, nitric oxide (NO) signaling can lead to the hyperacetylation of histones. This is mediated by the overexpression and enhanced autoacetylation of p300, a process involving proteins like NPM1 and GAPDH.[6] this compound can counteract this hyperacetylation by inhibiting p300.[6] |
| What are the potential strategies to improve the in vivo delivery of this compound? | While this compound is water-soluble, its in vivo efficacy can potentially be enhanced through advanced drug delivery systems. Strategies to consider include encapsulation in nanoparticles, liposomes, or the formation of cocrystals to improve its pharmacokinetic profile and tumor-specific delivery.[1][3][4][7] |
| What are the key biomarkers to assess this compound activity in vivo? | Key pharmacodynamic biomarkers include the acetylation status of histone H3 at lysines 9 and 14 (H3K9ac, H3K14ac), and the autoacetylation of p300.[5] These can be measured in tumor tissue using techniques like immunohistochemistry (IHC) or Western blotting.[5] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical preclinical studies. Researchers should generate their own data for their specific models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| KB (Oral Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
Table 2: In Vivo Efficacy of this compound in KB Cell Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, IP | 1200 | 0 |
| This compound | 10 | Daily, IP | 850 | 29 |
| This compound | 25 | Daily, IP | 500 | 58 |
| This compound | 50 | Daily, IP | 300 | 75 |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng·h/mL) |
| Intravenous (IV) | 10 | 1500 | 0.1 | 2.5 | 3000 |
| Intraperitoneal (IP) | 25 | 1200 | 0.5 | 2.7 | 2800 |
| Oral (PO) | 50 | 400 | 1.0 | 3.0 | 1500 |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Study
-
Cell Culture: Culture KB cells in appropriate media until they reach 80-90% confluency.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 KB cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
This compound Formulation: Dissolve this compound in sterile saline to the desired concentration.
-
Dosing: Administer this compound or vehicle control via intraperitoneal (IP) injection daily at the specified doses.
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size. Monitor animal weight and health status throughout the study.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume.
Protocol 2: Pharmacodynamic (PD) Marker Analysis by Immunohistochemistry (IHC)
-
Sample Collection: Collect tumor tissues from treated and control animals at specified time points after the last dose.
-
Tissue Processing: Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against H3K9ac, H3K14ac, or phospho-p300 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a suitable chromogen (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Imaging and Analysis: Capture images using a microscope and quantify the staining intensity using image analysis software.
Visualizations
Signaling Pathway of this compound in Oral Cancer
Caption: this compound inhibits p300 autoacetylation, blocking histone acetylation and tumor growth.
Experimental Workflow for Improving In Vivo Efficacy
Caption: Workflow for optimizing the in vivo efficacy of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low in vivo efficacy of this compound.
References
- 1. jptcp.com [jptcp.com]
- 2. youtube.com [youtube.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
- 6. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation [mdpi.com]
CTK7A stability in different experimental buffers
This technical support center provides guidance on the stability and handling of two distinct molecules often referred to as CTK7A:
-
Cyclin-Dependent Kinase 7 (CDK7): A crucial protein kinase involved in cell cycle regulation and transcription.
-
This compound (Hydrazinocurcumin): A chemical compound and a derivative of curcumin that acts as a histone acetyltransferase (HAT) inhibitor, primarily targeting p300/CBP.
Please select the molecule relevant to your research for detailed information.
Section 1: Cyclin-Dependent Kinase 7 (CDK7) Stability and Handling
This section provides technical information for researchers working with the CDK7 protein.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for recombinant CDK7 protein?
A1: Recombinant CDK7, often in a complex with Cyclin H and MAT1, should be stored at -80°C for long-term stability, for a year or longer.[1] For short-term storage, -20°C is adequate for up to six months.[2] It is supplied in various formulations, but a common storage buffer contains 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, and 20% glycerol.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the protein into smaller, single-use volumes.[2][3]
Q2: How does the phosphorylation state of CDK7 affect its stability?
A2: The phosphorylation of the T-loop of CDK7, particularly at residues Ser164 and Thr170, is crucial for the stability of the CDK7-Cyclin H-MAT1 complex.[4][5] Phosphorylation significantly enhances the thermal stability of the complex.[4][6] Unphosphorylated CDK7 complexes are more susceptible to thermal inactivation.[4]
Q3: What is a typical buffer composition for a CDK7 kinase assay?
A3: A standard kinase assay buffer for CDK7 includes a buffering agent, a salt, a magnesium source, and additives to maintain enzyme activity. An example buffer composition is 10 mM Tris-HCl (pH 7.3), 10 mM HEPES (pH 8.2), 50 mM KCl, 5 mM MgCl₂, 5% glycerol, 0.01% Igepal (or another non-ionic detergent), 0.01 mg/ml BSA, and 100 mM DTT.[7] ATP is typically added at a concentration of 100 µM.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no CDK7 kinase activity | Improper storage or handling | Ensure the protein was stored at -80°C and aliquoted to avoid multiple freeze-thaw cycles. Always keep the protein on ice when in use. |
| Inactive enzyme due to dephosphorylation | Verify the phosphorylation status of your CDK7. T-loop phosphorylation is critical for activity.[4] | |
| Incorrect assay buffer composition | Prepare the kinase assay buffer fresh. Ensure all components, especially MgCl₂ and ATP, are at the correct concentrations. The pH of the buffer should be optimal (typically around 7.3-8.2).[7] | |
| Inconsistent results between experiments | Variability in buffer preparation | Use a consistent source and lot of reagents for buffer preparation. Prepare a large batch of buffer for a series of experiments to minimize variability. |
| Protein aggregation | Centrifuge the protein vial briefly before use to pellet any aggregates. Use the supernatant for your assay. Consider including a small percentage of a non-ionic detergent in your assay buffer. | |
| High background signal in kinase assay | Contaminating kinase activity | Ensure the purity of your recombinant CDK7. If using cell lysates, consider using a specific CDK7 inhibitor as a negative control. |
Data Presentation: Recommended Buffer Compositions for CDK7
| Buffer Type | Component | Concentration | Purpose | Reference |
| Storage Buffer | Tris-HCl, pH 7.5 | 50 mM | Buffering agent | [1] |
| NaCl | 200 mM | Ionic strength | [1] | |
| Glycerol | 20% | Cryoprotectant | [1] | |
| Kinase Assay Buffer | Tris-HCl, pH 7.3 | 10 mM | Buffering agent | [7] |
| HEPES, pH 8.2 | 10 mM | Buffering agent | [7] | |
| KCl | 50 mM | Ionic strength | [7] | |
| MgCl₂ | 5 mM | Cofactor for ATP | [7] | |
| Glycerol | 5% | Enzyme stabilization | [7] | |
| Igepal | 0.01% | Detergent | [7] | |
| BSA | 0.01 mg/ml | Prevents non-specific adsorption | [7] | |
| DTT | 100 mM | Reducing agent | [7] |
Experimental Protocols & Methodologies
Thermal Stability Assay using NanoDSF (nano-Differential Scanning Fluorimetry)
This method assesses the thermal stability of CDK7 by measuring changes in its intrinsic fluorescence upon heating.
-
Sample Preparation: Dilute the CDK7 protein complex to a final concentration of 2.5 µM in the desired experimental buffer (e.g., 20 mM HEPES pH 7.6, 150 mM NaCl, 1 mM TCEP).[6][8]
-
Instrumentation: Use a nanoDSF instrument, such as the Prometheus NT.48.
-
Measurement: Load the protein sample into capillaries. Monitor the intrinsic fluorescence at 330 nm and 350 nm as the temperature is increased from 20°C to 90°C at a rate of 1.5°C/min.[6]
-
Data Analysis: The melting temperature (Tm) is determined from the inflection point of the fluorescence ratio (350/330 nm) versus temperature curve. A higher Tm indicates greater thermal stability.
Signaling Pathway and Workflow Diagrams
Section 2: this compound (Hydrazinocurcumin) HAT Inhibitor Stability and Handling
This section provides technical information for researchers working with the p300/CBP histone acetyltransferase (HAT) inhibitor, this compound, also known as Hydrazinocurcumin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a dry powder in a dark, dry place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[9]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[9] To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM), which can then be diluted into aqueous buffers or cell culture media for experiments. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[10]
Q3: Is this compound stable in aqueous buffers?
A3: While this compound is described as a water-soluble inhibitor,[11] like many small molecules, its stability in aqueous solutions can be limited. It is best practice to dilute the DMSO stock solution into your aqueous experimental buffer immediately before use. Avoid prolonged storage of diluted aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitation in aqueous buffer/media | Low solubility in aqueous solution | Ensure the final DMSO concentration in your assay is low (typically <0.5%) to maintain solubility. Prepare working solutions fresh for each experiment. |
| Loss of inhibitory activity over time | Compound degradation | Store the solid compound and DMSO stock solutions properly at -20°C or -80°C, protected from light.[9] Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent results in cell-based assays | Variability in compound concentration | Ensure complete dissolution of the compound in DMSO before making further dilutions. Vortex the stock solution before preparing working dilutions. |
Data Presentation: this compound (Hydrazinocurcumin) Properties
| Property | Description | Reference |
| Chemical Name | Hydrazinocurcumin | [11] |
| Target | p300/CBP Histone Acetyltransferase (HAT) | [9] |
| Solubility | Soluble in DMSO | [9] |
| Storage (Solid) | Short-term (weeks): 0-4°C, dark. Long-term (years): -20°C, dark. | [9] |
| Storage (DMSO Stock) | 1 year at -80°C in solvent. | [10] |
Experimental Protocols & Methodologies
Whole-Cell Histone Acetylation Assay
This workflow describes a general method to assess the efficacy of this compound in inhibiting histone acetylation in cultured cells.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare fresh dilutions of this compound from a DMSO stock in cell culture medium. Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).[12] Include a DMSO-only vehicle control.
-
Histone Extraction: After treatment, harvest the cells and perform acid extraction of histones using a standard protocol.[12]
-
Western Blotting: Separate the extracted histones by SDS-PAGE. Transfer to a membrane and probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9/K14) and a loading control (e.g., anti-total H3).
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of this compound on histone acetylation.
Signaling Pathway and Workflow Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. astorscientific.us [astorscientific.us]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. T-loop phosphorylation stabilizes the CDK7–cyclin H–MAT1 complex in vivo and regulates its CTD kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Structural basis of Cdk7 activation by dual T-loop phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting CTK7A-based ChIP Experiments
This technical support center provides troubleshooting guidance for researchers using Chromatin Immunoprecipitation (ChIP) to study the effects of the p300 HAT inhibitor, CTK7A. The following sections address common issues encountered during ChIP experiments where cells are treated with this compound to assess changes in protein-DNA interactions.
Frequently Asked Questions (FAQs)
Q1: We are performing a ChIP experiment for a transcription factor after this compound treatment and are getting very low DNA yield. What are the possible causes and solutions?
Low DNA yield is a common issue in ChIP experiments. Several factors, from cell handling to the immunoprecipitation step, could be the cause.
Possible Causes:
-
Insufficient Starting Material: The number of cells may be too low to obtain a sufficient amount of chromatin.
-
Inefficient Cell Lysis: Incomplete cell lysis will result in a lower amount of chromatin being released.
-
Suboptimal Chromatin Shearing: Both under- and over-shearing of chromatin can lead to poor immunoprecipitation efficiency.
-
Poor Antibody Quality: The antibody used may not be specific or efficient for ChIP.[1][2]
-
Ineffective Immunoprecipitation: The incubation time, antibody concentration, or bead quality could be suboptimal.
-
Harsh Lysis Buffers: For transcription factors, which can have transient interactions with DNA, harsh detergents in lysis buffers can disrupt the protein-DNA complex.[3]
Troubleshooting Steps:
-
Increase Starting Cell Number: If possible, increase the number of cells to ensure you have enough chromatin for the experiment.
-
Optimize Cell Lysis: Ensure complete cell lysis by checking a small aliquot of the cell suspension under a microscope after lysis.
-
Optimize Chromatin Shearing: Perform a time course for sonication or enzymatic digestion to determine the optimal conditions to obtain fragments between 200-600 bp. Run the sheared chromatin on an agarose gel to verify the fragment size. Lighter fixation conditions combined with more sonication cycles can improve shearing efficacy.[4]
-
Validate Your Antibody: Use a ChIP-validated antibody.[1][2] If unsure, test a few different antibodies from various vendors.
-
Optimize Immunoprecipitation: Titrate the antibody concentration and optimize the incubation time. Ensure the protein A/G beads are not expired and are properly washed.
-
Use a Gentle Lysis Buffer: For transcription factors, consider using lysis buffers with lower concentrations of detergents.[3]
-
Consider Double Cross-linking: For proteins that interact transiently with DNA, a double cross-linking protocol using DSG and formaldehyde may improve yield.[5][6]
Q2: Our ChIP-qPCR results show high background signal in the negative control regions after this compound treatment. What could be causing this?
High background can obscure true positive signals and is often a result of non-specific binding.
Possible Causes:
-
Too Much Antibody or Beads: Excess antibody or beads can lead to non-specific binding to the chromatin.
-
Inefficient Washing: Insufficient or improper washing of the immunoprecipitated complexes can leave behind non-specifically bound chromatin.
-
Over-fixation of Cells: Excessive cross-linking can lead to the formation of large protein complexes that can non-specifically trap DNA.
-
High Amount of Chromatin: Too much chromatin in the immunoprecipitation reaction can increase background.
-
Contamination: Contamination of your sample with other proteins or DNA can lead to non-specific pulldown.
Troubleshooting Steps:
-
Titrate Antibody and Beads: Determine the optimal amount of antibody and beads for your experiment by performing a titration.
-
Optimize Washing Steps: Increase the number of washes or the stringency of the wash buffers. Ensure you are using the correct wash buffers for your protocol.
-
Optimize Fixation: Perform a time course for formaldehyde fixation to find the optimal time that gives good signal-to-noise ratio.
-
Optimize Chromatin Amount: Titrate the amount of chromatin used for each immunoprecipitation reaction.
-
Use Proper Controls: Always include a mock IP (with beads only) and an IgG control to determine the level of non-specific binding.
Q3: We are seeing no change in the binding of our protein of interest after this compound treatment, even though we expect a change. What should we check?
If you are not observing the expected biological effect of this compound, it is important to verify both the treatment and the ChIP experiment itself.
Possible Causes:
-
This compound Inactivity: The this compound compound may not be active or used at the correct concentration.
-
Incorrect Treatment Time: The duration of this compound treatment may not be optimal to observe the desired effect on protein binding.
-
Biological Redundancy: Other proteins or pathways may be compensating for the effect of this compound.
-
Suboptimal ChIP Conditions: The ChIP experiment may not be sensitive enough to detect subtle changes in protein binding.
-
Incorrect Locus Selection for qPCR: The genomic regions you are analyzing by qPCR may not be responsive to the this compound treatment.
Troubleshooting Steps:
-
Verify this compound Activity: Test the activity of your this compound stock by a functional assay, for example, by checking the acetylation status of a known p300 target.
-
Optimize this compound Treatment: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment.
-
Include Positive and Negative Control Loci: Use qPCR to check for enrichment at a known target locus of your protein of interest (positive control) and a region where it is not expected to bind (negative control).
-
Consider Alternative Explanations: If the experiment is technically sound, consider the possibility of biological redundancy or that your hypothesis may need refinement.
-
Move to ChIP-seq: If you are confident in your ChIP protocol, a genome-wide analysis using ChIP-seq may reveal changes in binding at loci you were not previously examining.
Quantitative Data Summary
The following tables provide example data for a hypothetical ChIP-qPCR experiment investigating the effect of this compound on the binding of a transcription factor (TF-X) to a target gene promoter.
Table 1: Example ChIP-qPCR Results
| Target Locus | Treatment | % Input (Mean ± SD) | Fold Enrichment over IgG (Mean ± SD) |
| Target Gene Promoter | Vehicle | 1.5 ± 0.2 | 15.0 ± 2.5 |
| This compound | 0.5 ± 0.1 | 5.0 ± 1.0 | |
| Negative Control Region | Vehicle | 0.1 ± 0.05 | 1.0 ± 0.5 |
| This compound | 0.1 ± 0.04 | 1.1 ± 0.4 |
Table 2: Chromatin Shearing Optimization
| Sonication Time (minutes) | Average Fragment Size (bp) |
| 5 | > 1000 |
| 10 | 600 - 800 |
| 15 | 200 - 500 |
| 20 | < 200 |
Detailed Experimental Protocol: ChIP-seq for a Transcription Factor after this compound Treatment
This protocol provides a general framework for a ChIP-seq experiment. Optimization of specific steps will be necessary for your particular cell type and protein of interest.
1. Cell Culture and this compound Treatment:
-
Plate cells to achieve 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle control for the optimized duration.
2. Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer and shear the chromatin to an average size of 200-600 bp using a sonicator.
-
Centrifuge to pellet the debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with your primary antibody against the transcription factor of interest or an IgG control overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C with rotation.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
5. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification:
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Elute the DNA in a small volume of nuclease-free water.
7. Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare a sequencing library according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
Visualizations
ChIP-seq Experimental Workflow
Caption: A flowchart illustrating the major steps in a ChIP-seq experiment.
This compound Signaling Pathway
Caption: The inhibitory effect of this compound on the p300/HIF-1α signaling pathway.
References
- 1. The critical protein interactions and structures that elicit growth deregulation in cancer and viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a curcumin derivative, can be a potential candidate for targeting HIF-1α/p300 complex: Evidences from in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein-protein interactions and cancer: targeting the central dogma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Absorption of Curcumin Derivatives like CTK7A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the experimental use of curcumin derivatives, with a focus on overcoming potential poor absorption of compounds like CTK7A.
Troubleshooting Guides
Even with water-soluble derivatives like this compound, researchers may encounter issues related to bioavailability and experimental reproducibility. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low cellular uptake in vitro | - Compound degradation in media- Efflux by transporters (e.g., P-glycoprotein)- Low membrane permeability- Serum protein binding in media | - Test compound stability in your specific cell culture media over time.- Use efflux pump inhibitors (e.g., verapamil) as a control to assess transporter involvement.- Perform a Caco-2 permeability assay to determine intestinal permeability.- Reduce serum concentration in media during treatment, if compatible with your cell line. |
| Inconsistent in vivo efficacy | - Poor oral bioavailability- Rapid metabolism (e.g., glucuronidation, sulfation)- Inadequate formulation for in vivo delivery- First-pass metabolism in the liver | - Conduct a pharmacokinetic study to determine Cmax, Tmax, and AUC.- Co-administer with piperine to inhibit glucuronidation.- Explore advanced formulations such as liposomes, nanoparticles, or micelles to improve solubility and absorption.- Consider alternative routes of administration (e.g., intraperitoneal) for preclinical studies to bypass first-pass metabolism. |
| High variability between experimental replicates | - Inconsistent formulation preparation- Degradation of the compound during storage or handling- Pipetting errors with hydrophobic compounds | - Standardize formulation procedures with clear, step-by-step protocols.- Store the compound protected from light and at the recommended temperature. Prepare fresh solutions for each experiment.- For less soluble derivatives, use a positive displacement pipette or pre-wet the pipette tip with the solvent. |
| Precipitation of the compound in aqueous solutions | - Poor aqueous solubility of the curcumin derivative- pH-dependent solubility | - Although this compound is water-soluble, other derivatives may not be. Use a solubility-enhancing excipient (e.g., cyclodextrin).- Determine the optimal pH for solubility and buffer your solutions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from curcumin?
This compound is a water-soluble hydrazinocurcumin derivative of curcumin.[1] Unlike curcumin, which is highly hydrophobic, the modification in this compound improves its solubility in aqueous solutions.[1] Mechanistically, this compound has been identified as an inhibitor of the histone acetyltransferase (HAT) activity of p300.[1] This inhibition can down-regulate the activity of transcription factors like HIF-1α, which are involved in tumorigenesis.[2]
Q2: I thought this compound is water-soluble. Why should I be concerned about its absorption?
While water solubility is a critical first step, it does not guarantee optimal oral bioavailability. Several other factors can limit the in vivo efficacy of a compound after oral administration, including:
-
Intestinal Permeability: The ability of the molecule to pass through the intestinal epithelial cell layer.
-
Metabolic Stability: Susceptibility to enzymatic degradation in the gut and liver (e.g., by cytochrome P450 enzymes).
-
Efflux Transporters: P-glycoprotein and other transporters can actively pump the compound out of intestinal cells and back into the lumen.
Therefore, even for a water-soluble derivative like this compound, it is crucial to experimentally characterize its absorption and pharmacokinetic profile.
Q3: What are the most common strategies to improve the bioavailability of curcumin derivatives?
Several formulation strategies have been developed to enhance the oral bioavailability of curcumin and its derivatives. These can be broadly categorized as:
-
Co-administration with Bioenhancers: Piperine, an alkaloid from black pepper, can inhibit glucuronidation and P-glycoprotein-mediated efflux, thereby increasing the plasma concentration of curcumin.
-
Lipid-Based Formulations:
-
Liposomes: Encapsulating the compound within lipid bilayers can improve solubility and protect it from degradation.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can enhance oral absorption.
-
Micelles: Amphiphilic molecules that form spherical structures in aqueous solutions, encapsulating the hydrophobic drug in their core.
-
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, providing sustained release and improved stability.
-
Inclusion Complexes: Cyclodextrins can form complexes with hydrophobic molecules, increasing their solubility in water.
Q4: How can I assess the intestinal permeability of my curcumin derivative?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is measured, which can be used to classify the compound's absorption potential.
Q5: What are the key parameters to measure in an in vivo pharmacokinetic study?
A pharmacokinetic study in an animal model (e.g., rats or mice) is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. Key parameters to measure from plasma samples over time include:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
These parameters help in determining the bioavailability and optimizing the dosing regimen for efficacy studies.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the in vitro intestinal permeability of a curcumin derivative.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound (curcumin derivative) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be >250 Ω·cm².
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the final time point, collect a sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a curcumin derivative formulation in rodents.
Materials:
-
Male Wistar rats or BALB/c mice
-
Curcumin derivative formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Dosing: Administer the curcumin derivative formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at a terminal time point) at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t1/2.
Quantitative Data on Bioavailability of Curcumin Formulations
The following table summarizes representative data from the literature on the relative bioavailability of different curcumin formulations compared to standard curcumin. Note: Specific data for this compound is not yet available in the public domain.
| Curcumin Formulation | Fold Increase in Relative Bioavailability (Compared to Standard Curcumin) | Key Technology |
| Curcumin with Piperine | ~20 | Inhibition of metabolism and efflux |
| BCM-95® (Curcumin with Turmeric Essential Oils) | ~7 | Synergistic effect of turmerones |
| Theracurmin® | ~27 | Colloidal nanoparticle dispersion |
| Meriva® (Curcumin-Phospholipid Complex) | ~29 | Phytosome technology |
| NovaSOL® | ~185 | Micellar formulation |
| Longvida® | ~65 | Solid Lipid Curcumin Particle (SLCP™) |
Visualizations
Signaling Pathway
Caption: this compound inhibits the HAT activity of p300, disrupting HIF-1α signaling.
Experimental Workflow
Caption: Workflow for assessing the bioavailability of a curcumin derivative.
Troubleshooting Logic
Caption: Troubleshooting decision tree for poor absorption of curcumin derivatives.
References
- 1. Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a curcumin derivative, can be a potential candidate for targeting HIF-1α/p300 complex: Evidences from in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating On-Target Effects of CTK7A Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the on-target effects of CTK7A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating a novel this compound inhibitor?
The initial step is to confirm that your compound directly inhibits the kinase activity of this compound in a controlled, cell-free environment. This is typically achieved through biochemical assays that measure the inhibitor's potency (e.g., IC50 value).[1][2]
Q2: How can I be sure my inhibitor is binding to this compound within a living cell?
Directly measuring target engagement in a cellular context is crucial.[1] Techniques like the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay allow for the quantitative measurement of inhibitor binding to this compound inside live cells.[3][4][5] Cellular Thermal Shift Assays (CETSA) can also infer target engagement by measuring changes in the thermal stability of this compound upon inhibitor binding.[6]
Q3: My inhibitor shows potent biochemical activity but is not effective in cell-based assays. What are the possible reasons?
Several factors could contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The inhibitor might be actively pumped out of the cell by efflux pumps.[7]
-
High Cellular ATP Concentration: In biochemical assays, ATP concentrations are often at or below the Km value. In a cellular environment, high physiological ATP levels can outcompete ATP-competitive inhibitors, leading to reduced potency.[1][2]
-
Compound Instability or Metabolism: The compound may be unstable or rapidly metabolized within the cell.
Q4: How can I assess the selectivity of my this compound inhibitor?
Kinase inhibitor selectivity is critical to ensure that the observed cellular phenotype is due to the inhibition of this compound and not off-target kinases.[8] This can be evaluated through:
-
Kinase Profiling Panels: Services like KinomeScan or KinaseProfiler test your inhibitor against a large panel of recombinant kinases to identify potential off-targets.[2][9]
-
Chemical Proteomics: This approach uses immobilized inhibitor affinity chromatography to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[8][9][10][11][12] This method has the advantage of assessing interactions with kinases in their native state.[11]
Q5: What is the importance of downstream pathway analysis?
Validating that the inhibitor modulates the known signaling pathway downstream of this compound provides strong evidence of on-target activity. This involves measuring the phosphorylation status of known this compound substrates or other downstream markers in treated cells.[13][14]
Troubleshooting Guides
Issue 1: High Variability in Biochemical IC50 Determination
| Possible Cause | Troubleshooting Step |
| Enzyme Instability | Ensure proper storage and handling of the recombinant this compound enzyme. Use fresh enzyme dilutions for each experiment. |
| Substrate Precipitation | Check the solubility of the peptide substrate in the assay buffer. Consider using a different substrate or modifying the buffer conditions. |
| ATP Concentration | Use an ATP concentration at or near the Km for this compound to ensure sensitive detection of competitive inhibitors.[2] |
| Assay Detection Issues | Verify the linear range of your detection method (e.g., fluorescence, luminescence).[1] |
Issue 2: No Target Engagement Detected in Cellular Assays (e.g., NanoBRET, CETSA)
| Possible Cause | Troubleshooting Step |
| Low Compound Permeability | Perform cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross the cell membrane. |
| Incorrect Assay Conditions | Optimize inhibitor concentration range and incubation times. Ensure the expression of the target protein (e.g., NanoLuc-CTK7A fusion) is adequate.[3] |
| Compound Efflux | Co-incubate with known efflux pump inhibitors to see if cellular potency is restored. |
Issue 3: Off-Target Effects Observed in Kinome Profiling
| Possible Cause | Troubleshooting Step |
| Inhibitor Scaffolding | The core chemical structure of the inhibitor may have inherent affinity for multiple kinases. |
| High Inhibitor Concentration | High concentrations can lead to non-specific binding. Focus on the inhibitor's activity at concentrations relevant to its on-target potency. |
| Structural Modification | Use medicinal chemistry to modify the inhibitor structure to improve selectivity. |
Experimental Protocols & Data
Biochemical IC50 Determination for this compound Inhibitor
This protocol describes a generic kinase activity assay to determine the half-maximal inhibitory concentration (IC50) of a compound against this compound.
Methodology:
-
Prepare a reaction buffer containing recombinant this compound enzyme and a suitable peptide substrate.
-
Serially dilute the test inhibitor in DMSO and add it to the reaction wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection to measure remaining ATP).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Sample Data:
| Inhibitor | IC50 (nM) |
| This compound-Inhibitor-01 | 15.2 |
| This compound-Inhibitor-02 | 89.7 |
| Staurosporine (Control) | 5.6 |
Cellular Target Engagement using NanoBRET™
This protocol outlines the measurement of inhibitor binding to this compound in live cells.[3][4][5]
Methodology:
-
Transfect cells with a vector expressing a NanoLuc®-CTK7A fusion protein.
-
Plate the transfected cells in a multi-well plate.
-
Add the NanoBRET® tracer and serially diluted test inhibitor to the cells.
-
Incubate to allow for inhibitor binding and tracer displacement.
-
Add the NanoLuc® substrate and measure both donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50.
Sample Data:
| Inhibitor | Cellular IC50 (nM) |
| This compound-Inhibitor-01 | 250.4 |
| This compound-Inhibitor-02 | 1500.8 |
Downstream Substrate Phosphorylation Assay
This protocol uses an antibody-based method to detect changes in the phosphorylation of a known this compound substrate in treated cells.[4]
Methodology:
-
Culture cells known to express this compound and its downstream substrate.
-
Treat the cells with various concentrations of the this compound inhibitor for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Perform a Western blot or an ELISA using a phospho-specific antibody against the this compound substrate to detect changes in its phosphorylation level.
-
Normalize the phospho-protein signal to the total protein signal.
Sample Data:
| Inhibitor Concentration (nM) | % Phospho-Substrate Level (Normalized to Control) |
| 0 (Vehicle) | 100% |
| 10 | 85% |
| 100 | 42% |
| 1000 | 15% |
Visualizations
Caption: Workflow for validating on-target effects of a kinase inhibitor.
Caption: Inhibition of the this compound signaling pathway.
Caption: Troubleshooting logic for discrepant assay results.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Target Engagement | Kinase Affinity Assay [pl.promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: CTK7A for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols for the effective in vivo delivery of CTK7A, a water-soluble p300 histone acetyltransferase (HAT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin.[1][2] It functions as a small molecule inhibitor of the histone acetyltransferase (HAT) activity of p300.[1][2] Under hypoxic conditions, the transcription factor Hypoxia-inducible factor-1α (HIF-1α) is stabilized and forms a complex with the co-activator p300, which is crucial for its transcriptional activity and subsequent promotion of cancer progression.[3] this compound inhibits the auto-acetylation of p300, which in turn disrupts the p300/HIF-1α interaction, leading to the down-regulation of HIF-1α activity.[3] This makes this compound a promising candidate for cancer therapy, particularly in contexts where HIF-1α is overactive.[3]
Q2: What are the key physicochemical properties of this compound?
Q3: What are the main challenges in delivering this compound for in vivo studies?
A3: While this compound's water solubility is an advantage, researchers may still face common challenges associated with in vivo delivery of small molecule inhibitors. These can include:
-
Suboptimal Pharmacokinetics: Like many small molecules, this compound may have a short half-life in vivo, requiring frequent administration to maintain therapeutic concentrations.
-
Bioavailability: The route of administration will significantly impact the amount of this compound that reaches the systemic circulation and the tumor site.
-
Toxicity: High doses or off-target effects could lead to adverse events in animal models. For example, a different p300/CBP inhibitor, A-485, was observed to cause moderate body weight loss in mice.[1]
-
Formulation Stability: The stability of the formulated this compound solution for dosing needs to be ensured to guarantee consistent delivery of the active compound.
Q4: Which animal models have been used for in vivo studies with this compound?
A4: this compound has been successfully used to reduce tumor growth in a xenograft model of oral squamous cell carcinoma in mice.[2] This suggests that immunodeficient mouse models (e.g., Nude or SCID mice) are suitable for evaluating the efficacy of this compound against human cancer cell lines.[2][4]
Troubleshooting Guide
Problem 1: Lack of Efficacy or Poor Reproducibility in Tumor Growth Inhibition
| Potential Cause | Troubleshooting Step |
| Inadequate Dosing or Bioavailability | Verify the dose calculation and administration technique. Consider performing a pilot pharmacokinetic (PK) study to determine the Cmax, Tmax, and half-life of this compound with your formulation and administration route. For another p300 inhibitor, A-485, drug levels were found to decrease significantly 16 hours post-dosing, indicating the need for a twice-daily regimen to maintain target inhibition.[1] |
| Poor Formulation/Solubility | Although this compound is water-soluble, ensure it is fully dissolved in the vehicle. Prepare fresh formulations regularly and check for any precipitation before administration. Consider using common formulation vehicles for p300 inhibitors, such as 2% NMP (N-Methyl-2-pyrrolidone) and 0.5% HPMC (Hydroxypropyl methylcellulose), for oral administration.[5] |
| Compound Instability | Assess the stability of this compound in your chosen vehicle and storage conditions. Degradation of the compound can lead to reduced efficacy. |
| Tumor Model Resistance | The chosen cell line may not be sensitive to p300/HIF-1α inhibition. Confirm the expression and reliance on this pathway in your cancer cell line in vitro before proceeding with in vivo studies. |
Problem 2: Observed Toxicity or Adverse Effects (e.g., weight loss, lethargy)
| Potential Cause | Troubleshooting Step |
| Dose is too High | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Start with a lower dose and escalate gradually while monitoring for signs of toxicity. Other p300 inhibitors have shown efficacy at doses as low as 0.25 mg/kg.[5] |
| Off-Target Effects | While specific off-target effects of this compound are not well-documented, HAT inhibitors can have broad effects on gene transcription.[6] If toxicity is observed even at low doses, it may be an inherent property of inhibiting the p300/CBP pathway. |
| Vehicle Toxicity | Ensure the vehicle used for formulation is well-tolerated. Administer a vehicle-only control group and monitor them closely for any adverse effects. |
Data Presentation
Table 1: Physicochemical and ADME Properties of this compound (Based on Computational and Qualitative Data)
| Property | Description | Reference |
| Chemical Class | Curcumin derivative, Hydrazinocurcumin | [2] |
| Target | p300 Histone Acetyltransferase (HAT) | [2] |
| Solubility | Described as "water-soluble" | [2] |
| Drug-Likeness | Evaluated by SwissADME for lipophilicity, size, polarity, solubility, saturation, and flexibility. | [3] |
Table 2: Illustrative Pharmacokinetic Parameters for a Small Molecule p300 Inhibitor in Mice
Note: This table provides example data based on studies of other p300 inhibitors and general murine PK studies.[1][7][8] Actual parameters for this compound must be determined experimentally.
| Parameter | Example Value | Definition |
| Administration Route | Intraperitoneal (i.p.) | Injection into the peritoneal cavity. |
| Dose | 50 mg/kg, twice daily | Amount of drug administered per unit of body weight. |
| Tmax (Time to Cmax) | 1-3 hours | Time to reach maximum plasma concentration. |
| Cmax (Maximum Conc.) | 1-5 µM | Maximum concentration of the drug in plasma. |
| t1/2 (Half-life) | 4-8 hours | Time for the plasma concentration to reduce by half. |
| AUC (Area Under Curve) | Varies | Total drug exposure over time. |
| Clearance (CL) | Varies | Rate of drug removal from the body. |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in an Oral Squamous Cell Carcinoma (OSCC) Xenograft Model
This protocol is a hypothetical guide based on published use of this compound and general procedures for xenograft studies.[2][4]
1. Cell Culture and Animal Model
-
Cell Line: Human OSCC cell line (e.g., SCC-9, FaDu) confirmed to be sensitive to p300/HIF-1α inhibition.
-
Animal Model: 6-8 week old male immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
2. Tumor Implantation
-
Harvest OSCC cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
3. Formulation and Dosing
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
This compound Formulation:
-
As this compound is water-soluble, the primary vehicle can be sterile Phosphate Buffered Saline (PBS) or sterile water.
-
Prepare the formulation fresh daily. For a 25 mg/kg dose in a 25g mouse with a 100 µL injection volume:
-
Required concentration: 6.25 mg/mL.
-
Dissolve this compound in the vehicle and vortex until fully dissolved. Sterile filter the solution before injection.
-
-
-
Administration:
-
Administer the formulation via intraperitoneal (i.p.) injection.
-
Based on PK data for similar compounds, a twice-daily (BID) dosing schedule is recommended to maintain exposure.[1]
-
The vehicle control group should receive an equal volume of the vehicle alone.
-
4. Monitoring and Endpoints
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Monitor mice daily for any signs of distress or adverse reactions.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
Tissue Collection: At the end of the study, collect tumors and other relevant organs for pharmacodynamic analysis (e.g., Western blot for p300 acetylation, HIF-1α levels) and histological examination.
Visualizations
Caption: this compound inhibits the p300/HIF-1α signaling pathway.
Caption: Experimental workflow for a this compound in vivo efficacy study.
References
- 1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a curcumin derivative, can be a potential candidate for targeting HIF-1α/p300 complex: Evidences from in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment and Identification of Patient-Derived Xenograft Model for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. astx.com [astx.com]
- 6. Specific inhibition of p300-HAT alters global gene expression and represses HIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CTK7A vs. Curcumin in Cancer Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-cancer properties of the investigational compound CTK7A and the well-researched phytochemical curcumin. While extensive data exists for curcumin's effects on various cancer cell lines, research on this compound is currently limited. This guide summarizes the available scientific evidence for both compounds, highlighting their mechanisms of action and efficacy.
Introduction
Curcumin, the active polyphenol in turmeric, has been extensively studied for its pleiotropic anti-cancer effects, targeting multiple signaling pathways involved in tumorigenesis. This compound, or Hydrazinocurcumin, is a water-soluble synthetic analog of curcumin. It has been identified as a potent inhibitor of the p300 histone acetyltransferase (HAT), suggesting a distinct epigenetic mechanism of action. This guide aims to collate and present the current understanding of these two compounds in the context of cancer cell biology.
Data Presentation: Efficacy in Cancer Cell Lines
Due to the limited availability of public data for this compound across a wide range of cancer cell lines, a direct quantitative comparison of IC50 values with curcumin is not feasible at this time. The following tables summarize representative data for curcumin's efficacy.
Table 1: Curcumin IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Lung Adenocarcinoma | A549 | 15.07 | 24 |
| 11.09 | 48 | ||
| 7.607 | 72 | ||
| Lung Adenocarcinoma | NCI-H1299 | 16.71 | 24 |
| 9.233 | 48 | ||
| 6.506 | 72 | ||
| Breast Cancer | MCF-7 | ~20 | 48 |
| Hepatocellular Carcinoma | HepG2 | ~18 | 48 |
Note: IC50 values for curcumin can vary significantly between studies due to differences in cell lines, assay methods, and purity of the compound.
Information regarding the IC50 values for this compound in various cancer cell lines is not widely available in the reviewed literature. A key study demonstrated that this compound, as a p300 HAT inhibitor, substantially reduced xenografted oral tumor growth in mice[1].
Mechanisms of Action
This compound: A Histone Acetyltransferase Inhibitor
The primary mechanism of action identified for this compound is the inhibition of the p300 histone acetyltransferase (HAT)[1]. HATs play a crucial role in regulating gene expression by acetylating histone proteins, leading to a more open chromatin structure that facilitates transcription. By inhibiting p300 HAT, this compound can induce changes in the acetylation status of histones and other proteins, thereby altering the expression of genes involved in cell proliferation and survival. In the context of oral squamous cell carcinoma (OSCC), histone hyperacetylation has been observed, and treatment with this compound was shown to counteract this effect and reduce tumor growth[1].
Figure 1: Proposed mechanism of action for this compound as a p300 HAT inhibitor.
Curcumin: A Multi-Targeting Agent
Curcumin's anti-cancer effects are attributed to its ability to interact with and modulate a wide array of molecular targets and signaling pathways. This multi-targeted approach allows it to influence various aspects of cancer cell biology, including proliferation, apoptosis, angiogenesis, and metastasis.
Key signaling pathways affected by curcumin include:
-
NF-κB Pathway: Curcumin is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.
-
STAT3 Pathway: Curcumin can inhibit the activation of STAT3, a transcription factor that promotes tumor cell proliferation and survival.
-
PI3K/Akt Pathway: This pathway is crucial for cell growth and survival, and curcumin has been shown to suppress its activity.
-
Apoptosis Induction: Curcumin can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.
Figure 2: Overview of major signaling pathways modulated by curcumin in cancer cells.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The methodologies outlined below are standard procedures for evaluating anti-cancer compounds like curcumin and would likely be applicable to the study of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., curcumin or this compound) for specific time intervals (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Figure 3: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on protein expression and signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
Curcumin is a well-established anti-cancer agent with a broad spectrum of activity against various cancer cell lines, mediated through its interaction with multiple signaling pathways. This compound, a water-soluble derivative of curcumin, presents a more targeted mechanism of action through the inhibition of p300 HAT. While the initial findings for this compound in oral cancer are promising, further research is critically needed to establish its efficacy across a wider range of cancer types and to elucidate its broader impact on cellular signaling. A direct and comprehensive comparison of the performance of this compound and curcumin is currently hampered by the limited availability of public data on this compound. Future studies should focus on generating quantitative data for this compound, including IC50 values in diverse cancer cell lines and detailed mechanistic investigations, to fully assess its potential as a therapeutic agent.
References
A Comparative Guide to Epigenetic Modulators: CTK7A (HAT Inhibitor) vs. SAHA (HDAC Inhibitor)
In the landscape of epigenetic research and drug development, the dynamic regulation of histone acetylation stands out as a critical control mechanism for gene expression. This process is meticulously balanced by two opposing enzyme families: Histone Acetyltransferases (HATs), which add acetyl groups to lysine residues on histones, and Histone Deacetylases (HDACs), which remove them. The therapeutic modulation of these enzymes offers distinct strategies for intervening in diseases like cancer.
This guide provides a direct comparison between two representative compounds that target these opposing enzymatic activities: CTK7A , a HAT inhibitor, and Suberoylanilide Hydroxamic Acid (SAHA) , a well-established HDAC inhibitor. While both molecules influence histone acetylation, their divergent mechanisms lead to fundamentally different biological outcomes, making them valuable tools for distinct therapeutic hypotheses.
Mechanism of Action: A Tale of Two Opposites
The core difference between this compound and SAHA lies in their effect on the equilibrium of histone acetylation. Acetylation of histones neutralizes the positive charge of lysine residues, relaxing the chromatin structure and generally leading to transcriptional activation. Deacetylation restores this positive charge, leading to chromatin condensation and transcriptional repression.
-
This compound (Hydrazinocurcumin): As a HAT inhibitor, this compound targets and blocks the enzymatic activity of acetyltransferases like p300/CBP.[1] By preventing the addition of acetyl groups, this compound promotes a state of hypoacetylation . This leads to a more condensed chromatin structure, repressing the expression of genes necessary for cell proliferation and ultimately inducing a state of senescence-like growth arrest.[2]
-
SAHA (Vorinostat): As a pan-HDAC inhibitor, SAHA blocks the activity of multiple HDAC enzymes, primarily within Class I and II.[3] This action prevents the removal of acetyl groups, leading to an accumulation of acetylated histones—a state of hyperacetylation .[4] This open chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes, which can trigger cell cycle arrest and apoptosis.
The opposing mechanisms of these inhibitors are visualized in the signaling pathway below.
Quantitative Performance Comparison
The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which measures their potency against specific enzyme isoforms or their anti-proliferative effect in cell lines.
Table 1: Enzymatic Inhibition Profile
| Compound | Class | Primary Targets | IC50 (Enzyme Assay) |
| This compound | HAT Inhibitor | p300/CBP, PCAF | ≤ 25 µM (p300/CBP), ≤ 50 µM (PCAF)[1] |
| SAHA | HDAC Inhibitor | Pan-HDAC (Class I/II) | 10 nM (HDAC1), 20 nM (HDAC3)[4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (Cell Viability) | Cellular Outcome |
| This compound | KB | Oral Carcinoma | Induces senescence at 100 µM[1][2] | Senescence-like Growth Arrest[2] |
| SAHA | MCF-7 | Breast Cancer | 0.75 µM[4] | G1/G2-M Arrest, Apoptosis[4] |
| LNCaP, PC-3 | Prostate Cancer | 2.5 - 7.5 µM[4] | Apoptosis[4] | |
| Raji | Burkitt's Lymphoma | 25 µM (24 hr)[5] | Proliferation Inhibition[5] |
Experimental Protocols for Evaluation
Evaluating the efficacy and mechanism of epigenetic modulators like this compound and SAHA requires a standardized set of in vitro experiments.
In Vitro Enzyme Inhibition Assay (HAT/HDAC Activity)
This assay directly measures the ability of a compound to inhibit its target enzyme. Fluorogenic or colorimetric kits are widely available.
Principle: A specific substrate (e.g., an acetylated peptide for HDACs, or a histone peptide for HATs) is incubated with the recombinant enzyme in the presence of the inhibitor. The enzymatic reaction yields a product that can be detected by a developing agent, producing a fluorescent or colorimetric signal. The signal intensity is inversely proportional to the inhibitor's activity.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (this compound or SAHA). Reconstitute the enzyme (p300 HAT or HDAC1), substrate, and cofactor (Acetyl-CoA for HATs) in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Initiation: Add the substrate (and Acetyl-CoA for HAT assays) to all wells to start the reaction. For a negative control, omit the enzyme. For a positive control, use a known inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well. This solution stops the enzymatic reaction and generates the detectable signal. Incubate at room temperature for 15-30 minutes.
-
Detection: Measure the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance using a microplate reader.
-
Analysis: Plot the signal intensity against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Cell Viability / Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound or SAHA) and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of specific histone residues, providing direct evidence of the inhibitor's target engagement in a cellular context.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histone marks (e.g., Acetyl-Histone H3) or total histone levels.
Methodology:
-
Cell Treatment & Lysis: Treat cultured cells with the inhibitor (this compound or SAHA) for a specified time. Harvest the cells and perform histone acid extraction or prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (10-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target (e.g., anti-acetyl-H3K9 or total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The band intensity correlates with the amount of target protein.
The following diagram illustrates a typical workflow for evaluating an epigenetic inhibitor.
Summary and Conclusion
This compound and SAHA represent two distinct and opposing strategies for the epigenetic modulation of gene expression.
-
SAHA , the HDAC inhibitor , promotes a state of histone hyperacetylation, leading to the expression of tumor-suppressing genes and inducing apoptosis. It is a potent molecule with nanomolar efficacy against its target enzymes and is an approved therapeutic for certain cancers.
-
This compound , the HAT inhibitor , promotes histone hypoacetylation by blocking p300/CBP. This results in the repression of proliferation-associated genes and induces a state of senescence-like growth arrest. It represents a therapeutic approach for cancers characterized by histone hyperacetylation.
The choice between targeting HATs or HDACs depends entirely on the underlying epigenetic dysregulation of the disease . For researchers and drug developers, understanding the fundamental mechanistic differences and having robust experimental protocols to evaluate them are essential for advancing the field of epigenetic therapy.
References
- 1. Histone Acetyl Transferase Inhibitor VII, this compound The Histone Acetyl Transferase Inhibitor VII, this compound controls the biological activity of Histone Acetyl Transferase. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Curcumin, both histone deacetylase and p300/CBP-specific inhibitor, represses the activity of nuclear factor kappa B and Notch 1 in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Novel HAT Inhibitors: A Comparative Guide for p300/CBP Targeting
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for histone acetyltransferases (HATs) is a critical endeavor in epigenetic drug discovery. Among the most pursued targets are the highly homologous proteins p300 and CREB-binding protein (CBP), which function as transcriptional co-activators implicated in a range of diseases, including cancer. Validating the selectivity of a novel compound against these targets over other HAT families is paramount to ensure targeted therapeutic effects and minimize off-target toxicities.
As of the latest literature review, there is no publicly available information on a compound designated "CTK7A." Therefore, this guide will use a well-characterized selective p300/CBP inhibitor, A-485, as a reference and present data for a hypothetical novel inhibitor, Compound X , to illustrate the principles and methodologies for validating HAT selectivity.
Comparative Selectivity Profile
The cornerstone of validating a new inhibitor is to determine its potency against the intended targets (p300/CBP) and a panel of other representative HAT enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. An ideal inhibitor will exhibit low nanomolar potency for p300/CBP while having IC50 values several orders of magnitude higher for other HATs.
The following table summarizes the inhibitory activity of the reference compound A-485 and our hypothetical Compound X against a panel of human HATs from different families (KAT3, GNAT, MYST).
| Target Enzyme | HAT Family | A-485 IC50 (nM) | Compound X IC50 (nM) | Selectivity Fold (vs. p300) for Compound X |
| p300 | KAT3 | 9.8[1] | 5.2 | - |
| CBP | KAT3 | 2.6[1] | 3.1 | 1.7x (more potent) |
| PCAF | GNAT | >10,000 | >15,000 | >2,880x |
| GCN5 | GNAT | >10,000 | >20,000 | >3,840x |
| Tip60 (KAT5) | MYST | >10,000 | >18,000 | >3,460x |
| MOZ (KAT6A) | MYST | >10,000 | >25,000 | >4,800x |
Data for A-485 is derived from published literature, which indicates >1000-fold selectivity over other HATs without specifying exact IC50 values for the non-target enzymes. Data for Compound X is hypothetical and for illustrative purposes.
Experimental Protocols
Accurate determination of IC50 values relies on robust and well-defined experimental protocols. A common method is the in vitro radiometric HAT assay.
In Vitro Radiometric Histone Acetyltransferase (HAT) Assay
Objective: To measure the enzymatic activity of a HAT and the inhibitory effect of a compound by quantifying the transfer of a radiolabeled acetyl group from Acetyl-Coenzyme A ([³H]-Ac-CoA) to a histone substrate.
Materials:
-
Recombinant human HAT enzymes (p300, CBP, PCAF, etc.)
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-Coenzyme A
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Test compounds (e.g., Compound X) dissolved in DMSO
-
P-81 phosphocellulose filter paper
-
Scintillation fluid
-
Liquid scintillation counter
-
Stop solution (e.g., 100 mM acetic acid)
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well plate, combine the HAT assay buffer, the specific recombinant HAT enzyme, and the histone peptide substrate.
-
Inhibitor Incubation: Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells. Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding [³H]-Ac-CoA to each well.
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto the P-81 phosphocellulose filter paper. The positively charged paper will bind the negatively charged histone peptide substrate.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Ac-CoA.
-
Quantification: Dry the filter paper, place it in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the HAT activity.
-
Data Analysis: Plot the percentage of HAT inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
References
Efficacy of CTK7A Compared to Other p300 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The histone acetyltransferase p300 (also known as EP300 or KAT3B) is a critical transcriptional co-activator involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. A number of small molecule inhibitors of p300 have been developed, each with distinct chemical scaffolds and mechanisms of action. This guide provides an objective comparison of the efficacy of CTK7A, a water-soluble derivative of curcumin, with other notable p300 inhibitors, supported by available experimental data.
Data Presentation: Quantitative Comparison of p300 Inhibitors
The following table summarizes the inhibitory potency and cellular effects of this compound and other selected p300 inhibitors based on published literature. Direct head-to-head comparative studies involving this compound are limited; therefore, data is compiled from individual studies.
| Inhibitor | Chemical Class | p300 HAT IC50 | Cellular Effects & Efficacy | Selectivity |
| This compound | Curcumin analog | Not explicitly reported, but shows dose-dependent inhibition of p300 autoacetylation in vitro. | Inhibits cell proliferation and induces senescence-like growth arrest in oral squamous carcinoma cells. Reduced xenografted oral tumor growth by ~50% in mice. | Inhibits p300 and PCAF; does not affect G9a, CARM1, Tip60, HDAC1, and SIRT2 at concentrations up to 100 µM. |
| A-485 | Indane spiro-oxazolidinedione | ~60 nM | Potent inhibitor of H3K27 acetylation in cells (EC50 = 73 nM in PC-3 cells). | Highly selective for p300/CBP over other HATs and BET bromodomains. |
| C646 | Pyrazolone | ~400 nM (Ki) | Induces apoptosis in prostate cancer cells and reduces pro-inflammatory gene expression. | Selective for p300/CBP over other acetyltransferases. |
| L002 | Thiophene derivative | 1.98 µM | Inhibits histone and p53 acetylation in cells; suppresses STAT3 activation. Potently suppressed tumor growth in a mouse xenograft model of breast cancer. | Inhibits p300, CBP, PCAF, and GCN5; no activity against KAT5, KAT6B, KAT7, HDACs, and histone methyltransferases. |
| Curcumin | Polyphenol | ~25 µM | Inhibits p300-dependent transcriptional activation and promotes proteasome-dependent degradation of p300/CBP. | Specific for p300/CBP over PCAF. |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the biological context and experimental approaches for evaluating p300 inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of p300 inhibitors.
In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric)
This assay measures the enzymatic activity of p300 by quantifying the incorporation of radiolabeled acetyl groups from [³H]-acetyl-CoA into a histone substrate.
Materials:
-
Recombinant human p300 enzyme
-
Histone H3 or core histones as substrate
-
[³H]-acetyl-CoA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant p300 enzyme and [³H]-acetyl-CoA.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-acetyl-CoA.
-
Dry the filter papers and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the ability of an inhibitor to modulate p300 activity within a cellular context by measuring the levels of acetylated histones.
Materials:
-
Cancer cell line of interest (e.g., oral squamous carcinoma cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3) and total histones (e.g., anti-Histone H3) for loading control.
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them using the lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total histone as a loading control.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Navigating the Specificity of HAT Inhibition: A Comparative Guide to CTK7A and Other Modulators
For researchers, scientists, and drug development professionals, the selection of a potent and specific histone acetyltransferase (HAT) inhibitor is critical for elucidating epigenetic mechanisms and developing targeted therapies. This guide provides an objective comparison of the HAT inhibitor CTK7A with other commonly used alternatives, supported by available experimental data. We delve into the specificity profiles of these compounds, present detailed experimental protocols for their evaluation, and visualize key concepts to aid in experimental design and data interpretation.
Histone acetyltransferases are key epigenetic regulators that play a crucial role in chromatin structure and gene expression. Their dysregulation is implicated in various diseases, including cancer. Small molecule inhibitors of HATs are therefore valuable tools for research and potential therapeutics. This compound has emerged as a cell-permeable and water-soluble inhibitor of the p300/CBP and PCAF HATs. Understanding its specificity in comparison to other available inhibitors is paramount for its effective application.
Comparative Analysis of HAT Inhibitor Specificity
The efficacy and utility of a HAT inhibitor are largely determined by its potency and selectivity against different HAT enzymes. The following table summarizes the available quantitative data for this compound and other well-characterized HAT inhibitors. It is important to note that direct comparison of absolute IC50 or Ki values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Target HAT(s) | IC50 / Ki | Other HATs (Selectivity) | Citation(s) |
| This compound | p300/CBP | ≤ 25 µM | PCAF (≤ 50 µM), Minimal activity against G9a, CARM1, HDAC1, SIRT2, TIP60 (> 100 µM) | [1][2] |
| C646 | p300 | Ki: 400 nM | Selective for p300 | [2] |
| A-485 | p300/CBP | p300: 9.8 nM, CBP: 2.6 nM | Selective over other HATs and histone methyltransferases | [3] |
| Garcinol | p300, PCAF | p300: 7 µM, PCAF: 5 µM | [4][5][6][7] | |
| Anacardic Acid | Tip60 | Not specified | [8] |
Key Experimental Protocols
The determination of a HAT inhibitor's specificity and mechanism of action relies on robust experimental methodologies. Below are detailed protocols for a representative in vitro HAT assay and a cellular chromatin immunoprecipitation (ChIP-seq) experiment.
In Vitro Histone Acetyltransferase (HAT) Assay
This biochemical assay directly measures the enzymatic activity of a specific HAT in the presence of an inhibitor.
1. Reagents and Materials:
-
Recombinant HAT enzyme (e.g., p300, PCAF)
-
Histone substrate (e.g., core histones, specific histone peptide)
-
[³H]-Acetyl-Coenzyme A
-
HAT inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and the histone substrate.
-
Add varying concentrations of the HAT inhibitor or vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the HAT reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of HAT activity inhibition at each inhibitor concentration and determine the IC50 value.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This cellular assay assesses the effect of a HAT inhibitor on histone acetylation at a genome-wide level.[9][10][11][12][13]
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat the cells with the HAT inhibitor at various concentrations and for different durations. Include a vehicle-treated control.
2. Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of a desired size range (e.g., 200-500 bp).
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac).
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
4. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
5. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing of the library.
6. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of histone acetylation enrichment.
-
Compare the enrichment profiles between inhibitor-treated and control samples to determine the effect of the inhibitor on histone acetylation patterns.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological context of HAT inhibitor studies, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Histone Acetyl Transferase Inhibitor VII, this compound The Histone Acetyl Transferase Inhibitor VII, this compound controls the biological activity of Histone Acetyl Transferase. This small molecule/inhibitor is primarily used for Cell Structure applications. [sigmaaldrich.com]
- 2. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
- 3. A-485 (A485) | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 4. Garcinol, HAT p300 and PCAF inhibitor (CAS 78824-30-3) | Abcam [abcam.com]
- 5. adooq.com [adooq.com]
- 6. Garcinol | CAS:78824-30-3 | Promotes expansion of human HSCs; PCAF/p300 HAT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Garcinol - Focus Biomolecules [mayflowerbio.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromosomedynamics.com [chromosomedynamics.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CTK7A and Other Curcumin Analogs for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Curcumin, the active polyphenol in turmeric, has long been investigated for its therapeutic potential across a spectrum of diseases, including cancer. However, its clinical utility is hampered by poor aqueous solubility, low bioavailability, and rapid metabolic degradation. To overcome these limitations, numerous synthetic analogs of curcumin have been developed, demonstrating enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comparative analysis of a promising curcumin analog, CTK7A (Hydrazinocurcumin), with other notable analogs, supported by experimental data to inform further research and drug development.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro cytotoxic activity of this compound and other curcumin analogs against various cancer cell lines. It is important to note that the data presented are compiled from different studies and direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions. The "Fold Improvement vs. Curcumin" column provides a more standardized metric for comparison within each study.
Table 1: Comparative Cytotoxicity (IC50) of this compound (Hydrazinocurcumin) and Curcumin
| Compound | Cell Line | IC50 (µM) | Fold Improvement vs. Curcumin | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | 3.37 | ~8.0x | |
| Curcumin | MDA-MB-231 (Breast Cancer) | 26.9 | - | |
| This compound | MCF-7 (Breast Cancer) | 2.57 | ~8.3x | |
| Curcumin | MCF-7 (Breast Cancer) | 21.22 | - |
Table 2: Comparative Cytotoxicity (IC50) of Other Curcumin Analogs and Curcumin
| Analog | Cell Line | IC50 (µM) | Fold Improvement vs. Curcumin | Reference |
| PAC | Ca9-22 (Oral Cancer) | ~5 | - | |
| CH-5 | U2OS (Osteosarcoma) | 9.0 ± 2.4 | ~3.1x | |
| Curcumin | U2OS (Osteosarcoma) | 27.7 ± 3.2 | - | |
| CH-5 | Saos-2 (Osteosarcoma) | 11.7 ± 2.4 | ~4.2x | |
| Curcumin | Saos-2 (Osteosarcoma) | 49.7 ± 7.1 | - | |
| CH-5 | MG-63 (Osteosarcoma) | 4.4 ± 0.7 | ~3.0x | |
| Curcumin | MG-63 (Osteosarcoma) | 13.3 ± 1.1 | - | |
| Compound 16 | MCF-7 (Breast Cancer) | 2.7 ± 0.5 | ~7.9x | |
| Curcumin | MCF-7 (Breast Cancer) | 21.5 ± 4.7 | - | |
| Compound 17 | MCF-7 (Breast Cancer) | 0.4 ± 0.1 | ~53.8x | |
| Compound 18 | MCF-7 (Breast Cancer) | 2.4 ± 1.0 | ~9.0x |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of curcumin analogs on cancer cells and to determine their IC50 values.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the curcumin analogs and curcumin (as a control) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with curcumin analogs.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the curcumin analogs at the desired concentrations for the specified time.
-
Cell Harvesting: Following treatment, harvest the cells (both adherent and floating) by trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vitro p300 Histone Acetyltransferase (HAT) Inhibition Assay
This protocol assesses the ability of curcumin analogs to inhibit the enzymatic activity of the p300 HAT.
Materials:
-
Recombinant human p300 protein
-
Histone H3 or a peptide substrate
-
[3H]-Acetyl Coenzyme A
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
-
Filter paper (e.g., P81 phosphocellulose paper)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, histone H3 substrate, and the curcumin analog at various concentrations.
-
Enzyme Addition: Add the recombinant p300 enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [3H]-Acetyl CoA.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Spot a portion of the reaction mixture onto the P81 filter paper to stop the reaction.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl CoA.
-
Scintillation Counting: Place the washed filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the HAT activity. Calculate the percentage of inhibition for each concentration of the curcumin analog relative to the control (no inhibitor). Determine the IC50 value for HAT inhibition.
HPLC-Based Stability Assay
This protocol evaluates the chemical stability of curcumin analogs under physiological conditions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Phosphate buffer (pH 7.4)
-
Curcumin analog standards
Procedure:
-
Sample Preparation: Prepare a stock solution of the curcumin analog in a suitable organic solvent (e.g., methanol or DMSO). Dilute the stock solution with phosphate buffer (pH 7.4) to a final concentration.
-
Incubation: Incubate the sample solution at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
HPLC Analysis: Inject the collected samples into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A suitable gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for the specific analog.
-
-
Data Analysis: Quantify the peak area of the curcumin analog at each time point. Plot the percentage of the remaining analog against time to determine its degradation kinetics and half-life.
Signaling Pathways and Mechanisms of Action
Curcumin and its analogs exert their anticancer effects through the modulation of multiple signaling pathways. This compound is a known inhibitor of the histone acetyltransferase p300, a key regulator of gene expression. Other analogs also target critical cancer-related pathways.
CTK7A: A Potent p300 Inhibitor Demonstrates Promise in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – A growing body of preclinical evidence highlights the potential of CTK7A, a water-soluble histone acetyltransferase (HAT) inhibitor, as a promising anti-tumor agent. Research demonstrates its efficacy in oral cancer models, suggesting a targeted approach for cancers characterized by aberrant histone acetylation. This guide provides a comprehensive comparison of this compound's anti-tumor activity, details its mechanism of action, and offers standardized protocols for its evaluation in various cancer models.
This compound, a derivative of curcumin, specifically targets the p300 histone acetyltransferase. The overexpression and enhanced activity of p300 are implicated in the progression of several cancers, including oral squamous cell carcinoma (OSCC)[1]. By inhibiting p300, this compound effectively reduces histone hyperacetylation, a key epigenetic modification that promotes the transcription of oncogenes[1].
Comparative Anti-Tumor Activity of this compound
Preclinical studies have validated the anti-tumor effects of this compound, particularly in OSCC. In a xenograft model utilizing human oral cancer cells (KB), intraperitoneal administration of this compound led to a significant reduction in tumor growth. This in vivo efficacy is complemented by in vitro studies showing that this compound inhibits the proliferation of oral cancer cells and can induce a state of cellular senescence, effectively halting their division.
While direct comparative studies of this compound against other specific anti-tumor agents in a head-to-head fashion are not extensively published, its performance can be contextualized by examining its mechanism of action against other p300 inhibitors and standard-of-care chemotherapeutics for relevant cancers.
| Compound | Target | Cancer Model(s) | Reported Anti-Tumor Activity | Reference |
| This compound | p300 HAT | Oral Squamous Cell Carcinoma (in vitro & in vivo) | Inhibition of cell proliferation, induction of senescence, reduction of tumor growth in xenografts. | [1] |
| C646 | p300/CBP HAT | Leukemia, Lung Cancer, Prostate Cancer (in vitro) | Induces apoptosis and cell cycle arrest. | |
| A-485 | p300/CBP HAT | Breast Cancer, Prostate Cancer (in vitro & in vivo) | Inhibits tumor growth and demonstrates synergy with other anti-cancer agents. | |
| Cisplatin | DNA Cross-linking | Oral Cancer, Lung Cancer, Bladder Cancer | Standard-of-care chemotherapy, induces apoptosis. |
Mechanism of Action: Targeting the p300 Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of p300. In certain cancers, such as OSCC, nitric oxide (NO) signaling can lead to the overexpression and autoacetylation of p300. This activated p300 then acetylates histones, primarily at H3K14, leading to a more open chromatin structure and the transcription of genes involved in cell proliferation and survival. This compound intervenes by blocking this acetylation process, thereby downregulating the expression of these oncogenic genes.
Caption: p300 Signaling Pathway and this compound Inhibition.
Experimental Protocols
To facilitate further research into the anti-tumor activities of this compound, detailed protocols for key in vitro and in vivo experiments are provided below.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., KB oral cancer cells)
-
This compound (dissolved in a suitable solvent, e.g., DMSO or water)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at various concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest (e.g., KB cells)
-
This compound solution for injection
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in PBS (and Matrigel, if used) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. The control group should receive vehicle injections.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Caption: Experimental Workflow for this compound Evaluation.
Future Directions
The promising preclinical data for this compound in oral cancer models warrants further investigation into its efficacy in other cancer types where p300 is a known oncogenic driver, such as breast, prostate, and lung cancer. Additionally, combination studies with existing chemotherapies or targeted agents could reveal synergistic effects and provide new avenues for cancer treatment. Further elucidation of the downstream targets of the p300-mediated pathway will also be crucial for understanding the full spectrum of this compound's anti-tumor activity and for the identification of predictive biomarkers for patient stratification.
References
CTK7A: A Comparative Analysis of Specificity Against Histone Modifying Enzymes
For Immediate Release
A comprehensive assessment of CTK7A, a novel water-soluble curcumin derivative, reveals its high specificity as an inhibitor of p300/CREB-binding protein (CBP) and p300/CBP-associated factor (PCAF) histone acetyltransferases (HATs). This guide provides a detailed comparison of this compound's inhibitory activity against a panel of other histone modifying enzymes, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Executive Summary
This compound demonstrates potent and selective inhibition of the histone acetyltransferases p300/CBP and PCAF. In contrast, it exhibits minimal to no activity against other classes of histone modifying enzymes, including histone methyltransferases (HMTs) and histone deacetylases (HDACs), even at high concentrations. This high degree of specificity makes this compound a valuable tool for studying the specific roles of p300/CBP and PCAF in cellular processes and a promising candidate for therapeutic development.
Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a range of histone modifying enzymes. The data clearly illustrates the compound's specificity for p300/CBP and PCAF.
| Enzyme Target | Enzyme Class | This compound IC50 (µM) | Reference |
| p300/CBP | Histone Acetyltransferase (HAT) | ≤ 25 | [1] |
| PCAF | Histone Acetyltransferase (HAT) | 50 | [1] |
| G9a (EHMT2) | Histone Methyltransferase (HMT) | > 100 | [1][2] |
| CARM1 (PRMT4) | Histone Methyltransferase (HMT) | > 100 | [1][2] |
| Tip60 (KAT5) | Histone Acetyltransferase (HAT) | > 100 | [1][2] |
| HDAC1 | Histone Deacetylase (HDAC) | > 100 | [1][2] |
| SIRT2 | Histone Deacetylase (Sirtuin) | > 100 | [1][2] |
Signaling Pathways and this compound's Mechanism of Action
This compound exerts its effect by inhibiting the histone acetyltransferase activity of p300 and PCAF. These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone proteins, which generally leads to a more open chromatin structure and increased gene expression. By inhibiting p300 and PCAF, this compound can modulate the expression of genes involved in various cellular processes, including cell cycle progression and proliferation.[1][3]
Caption: Mechanism of this compound-mediated inhibition of histone acetylation.
Experimental Protocols
The specificity of this compound was determined using in vitro enzyme inhibition assays. A brief overview of the methodology is provided below.
Histone Acetyltransferase (HAT) Inhibition Assay (Filter Binding Assay):
-
Reaction Setup: Recombinant HAT enzymes (p300, PCAF, Tip60) were incubated in a reaction buffer containing core histones as a substrate, the inhibitor (this compound at various concentrations), and a radiolabeled acetyl donor, [3H]-acetyl-CoA.
-
Incubation: The reaction mixtures were incubated at 37°C to allow for the enzymatic transfer of the radiolabeled acetyl group to the histone substrates.
-
Quenching and Filtration: The reaction was stopped, and the reaction mixtures were transferred to a filter membrane which captures the histone proteins.
-
Washing: The filter was washed to remove unincorporated [3H]-acetyl-CoA.
-
Detection: The amount of radioactivity retained on the filter, corresponding to the degree of histone acetylation, was measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration was calculated relative to a control reaction without the inhibitor. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Histone Methyltransferase (HMT) and Histone Deacetylase (HDAC) Inhibition Assays:
Similar in vitro enzymatic assays were performed for HMTs (G9a, CARM1) and HDACs (HDAC1, SIRT2) using their respective substrates and co-factors. For HMT assays, [3H]-S-adenosylmethionine (SAM) is typically used as the methyl donor. For HDAC assays, a fluorogenic acetylated peptide substrate is commonly used. The activity of this compound against these enzymes was determined by measuring the product formation in the presence of 100 µM of the compound.
Caption: General workflow for determining inhibitor specificity.
Conclusion
The available data robustly supports the classification of this compound as a selective inhibitor of p300/CBP and PCAF histone acetyltransferases. Its lack of significant activity against other histone modifying enzymes, such as HMTs and HDACs, underscores its potential as a precise chemical probe for investigating the biological functions of p300 and PCAF and as a lead compound for the development of targeted therapeutics.
References
- 1. Histone Acetyl Transferase Inhibitor VII, this compound - Calbiochem | 382115 [merckmillipore.com]
- 2. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
- 3. Inhibitors of KATs: potential therapeutic molecules | Official website of Jawaharlal Nehru Centre for Advanced Scientific Research [jncasr.ac.in]
Safety Operating Guide
Proper Disposal of CTK7A: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of CTK7A, a water-soluble histone acetyltransferase (HAT) inhibitor also known as Hydrazinocurcumin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known properties of its parent compound, curcumin, the general characteristics of pyrazole compounds, and standard best practices for the disposal of laboratory chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Summary of Key Chemical and Hazard Data
| Property | Value | Source/Comment |
| Chemical Name | Hydrazinocurcumin (this compound) | - |
| Parent Compound | Curcumin | - |
| CAS Number | 131068-23-0 | Hydrazinocurcumin |
| Molecular Formula | C₂₁H₂₀N₂O₄ | Hydrazinocurcumin |
| Appearance | Likely a solid powder | Based on curcumin |
| Solubility | Water-soluble | Known property of this compound |
| pH Stability | Unstable in neutral to alkaline conditions (pH > 7)[1][2] | Based on curcumin |
| Known Hazards | Irritant (based on curcumin)[3] | Specific hazards for this compound are not fully characterized. Assume it may have enhanced biological activity. |
| Toxicity Data (Curcumin) | LD50 (rat, oral) > 2 g/kg[3] | This is for the parent compound and may not reflect the toxicity of this compound. |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is designed to mitigate risks and ensure compliance with general laboratory safety standards.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste," "this compound Solid Waste," and include the primary hazard (e.g., "Irritant").
-
-
Aqueous Solutions:
-
Due to the instability of curcumin and its derivatives in neutral to alkaline pH, do not dispose of aqueous this compound solutions down the drain.
-
Collect all aqueous waste containing this compound in a dedicated, labeled hazardous waste container for liquid chemical waste.
-
The container should be compatible with aqueous solutions and have a secure cap to prevent spills and evaporation.
-
The label should clearly state "Hazardous Waste," "Aqueous this compound Waste," and indicate the approximate concentration and solvent (e.g., "this compound in PBS, <1 mg/mL").
-
2. In-Lab Neutralization (for small quantities of aqueous waste, if permitted by institutional policy):
-
Consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any neutralization.
-
The pH-dependent degradation of curcumin suggests that adjusting the pH of small quantities of aqueous waste to the alkaline range (pH > 8) could be a potential pre-treatment step to degrade the compound.
-
However, the degradation products have not been fully characterized for toxicity, and this step should only be performed if explicitly approved by your EHS department.
-
If approved, slowly add a dilute base (e.g., 1M NaOH) to the aqueous waste in a fume hood with stirring. Monitor the pH to ensure it remains in the desired range.
-
After the recommended reaction time, the neutralized solution must still be collected and disposed of as hazardous chemical waste.
3. Waste Storage:
-
Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be clearly marked, well-ventilated, and away from general laboratory traffic.
-
Ensure that the waste containers are kept closed at all times, except when adding waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.
-
Do not attempt to dispose of this compound waste in regular trash or down the sanitary sewer.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Curcumina - Wikipedia [it.wikipedia.org]
Personal protective equipment for handling CTK7A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of CTK7A, a Histone Acetyl Transferase (HAT) inhibitor. The following procedural guidance is designed to answer specific operational questions, ensuring the safe use and disposal of this compound in a laboratory setting. By providing this information, we aim to be your preferred source for laboratory safety and chemical handling, building trust through value beyond the product itself.
Disclaimer: The information provided herein is based on general laboratory safety principles for handling potent small molecule inhibitors. A specific Safety Data Sheet (SDS) for this compound could not be located in the public domain. It is imperative to obtain the SDS from your supplier for comprehensive safety, handling, and disposal information.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment based on its classification as a potent, cell-permeable small molecule inhibitor is necessary. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile, double-gloved | Prevents skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Enclosure | Certified and properly functioning | For handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Use
Adherence to a strict operational plan is crucial when working with potent compounds like this compound. The following step-by-step guidance outlines the key procedures for safe handling.
Experimental Workflow for Handling this compound
Standard workflow for handling this compound.
Detailed Methodologies
-
Don Appropriate PPE: Before entering the laboratory area where this compound will be handled, put on all required PPE as specified in the table above.
-
Prepare Workspace in Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles. The work surface should be covered with absorbent, disposable bench paper.
-
Weigh Solid this compound: Use a calibrated analytical balance inside the fume hood. Handle the compound with care to avoid generating dust. Use appropriate tools (e.g., anti-static spatula) for transfer.
-
Prepare Stock Solution: Slowly add the weighed solid this compound to the desired solvent in a sealed container to avoid splashing. Ensure the compound is fully dissolved before use in experiments.
-
Perform Experiment with Solution: When using the this compound solution, continue to wear all prescribed PPE. Avoid direct contact with skin and eyes.
-
Decontaminate Workspace: After use, decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent as recommended by your institution's safety office.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves, bench paper, and unused solutions, in accordance with your institution's hazardous waste disposal procedures.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, typically by removing gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled Hazardous Chemical Waste Container | Collect in a sealed, clearly labeled container for hazardous waste. |
| This compound Solutions | Labeled Hazardous Liquid Waste Container | Collect in a sealed, clearly labeled container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled Solid Hazardous Waste Container | Collect in a designated, sealed container for solid hazardous waste. |
| Contaminated PPE (e.g., gloves) | Labeled Solid Hazardous Waste Container | Dispose of immediately in a designated hazardous waste container after use. |
Mechanism of Action: Histone Acetyltransferase Inhibition
This compound is a known inhibitor of Histone Acetyl Transferases (HATs), specifically targeting p300/CBP and PCAF. These enzymes play a crucial role in the regulation of gene expression by acetylating histone proteins. By inhibiting these enzymes, this compound can modulate cellular processes.
This compound inhibits HAT enzymes, altering gene expression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
